Antitumor agent-150
Description
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Structure
2D Structure
Properties
Molecular Formula |
C70H106N8O14S |
|---|---|
Molecular Weight |
1315.7 g/mol |
IUPAC Name |
(2S,4R)-1-[(2S)-2-[5-[1-[2-[2-[2-[2-[2-[[(2R,6R)-6-[(5R,7S,10S,13R,14R,15S,17R)-7,15-dihydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4,5-dihydrotriazol-4-yl]pentanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C70H106N8O14S/c1-42(51-36-57(84)70(12)60-53(81)37-55-67(8,9)56(83)21-22-68(55,10)59(60)54(82)38-69(51,70)11)33-49(79)34-43(2)63(86)71-23-25-89-27-29-91-31-32-92-30-28-90-26-24-77-39-48(75-76-77)15-13-14-16-58(85)74-62(66(5,6)7)65(88)78-40-50(80)35-52(78)64(87)73-44(3)46-17-19-47(20-18-46)61-45(4)72-41-93-61/h17-20,41-44,48,50-53,55,57,62,80-81,84H,13-16,21-40H2,1-12H3,(H,71,86)(H,73,87)(H,74,85)/t42-,43-,44+,48?,50-,51-,52+,53+,55+,57+,62-,68+,69-,70+/m1/s1 |
InChI Key |
HDYFPGZJTHVRGR-YHADFLTFSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCC4CN(N=N4)CCOCCOCCOCCOCCNC(=O)[C@H](C)CC(=O)C[C@@H](C)[C@H]5C[C@@H]([C@@]6([C@@]5(CC(=O)C7=C6[C@H](C[C@@H]8[C@@]7(CCC(=O)C8(C)C)C)O)C)C)O)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCC4CN(N=N4)CCOCCOCCOCCOCCNC(=O)C(C)CC(=O)CC(C)C5CC(C6(C5(CC(=O)C7=C6C(CC8C7(CCC(=O)C8(C)C)C)O)C)C)O)O |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of Antitumor Agent-150 in Triple-Negative Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antitumor agent-150, also designated as V10, is a novel Proteolysis Targeting Chimera (PROTAC) demonstrating significant potential in the treatment of triple-negative breast cancer (TNBC). This bifunctional molecule is engineered to specifically induce the degradation of the E3 ubiquitin ligase Mouse Double Minute 2 (MDM2), a critical negative regulator of the p53 tumor suppressor. Comprising Ganoderic acid A as the MDM2-binding ligand, a flexible polyethylene glycol (PEG) linker, and a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, this compound orchestrates the ubiquitination and subsequent proteasomal degradation of MDM2. This action leads to the stabilization and activation of p53-mediated downstream signaling pathways, even in p53-mutant TNBC cells, culminating in cell cycle arrest and apoptosis. Preclinical studies in TNBC cell lines and zebrafish xenograft models have validated its antitumor activity, positioning this compound as a promising therapeutic agent for this aggressive and difficult-to-treat breast cancer subtype.
Introduction
Triple-negative breast cancer (TNBC) is a clinically challenging subtype of breast cancer characterized by the absence of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression. This lack of well-defined molecular targets renders TNBC unresponsive to hormonal therapies and HER2-targeted agents, leaving cytotoxic chemotherapy as the mainstay of treatment. The prognosis for patients with TNBC remains poor, with higher rates of metastasis and shorter overall survival compared to other breast cancer subtypes. Therefore, the development of novel targeted therapies for TNBC is a critical unmet medical need.
The p53 tumor suppressor pathway is frequently dysregulated in cancer, including TNBC. MDM2 is the principal negative regulator of p53, functioning as an E3 ubiquitin ligase that targets p53 for proteasomal degradation. Overexpression of MDM2, observed in numerous cancers, effectively silences p53's tumor-suppressive functions. Consequently, targeting the MDM2-p53 interaction has been a long-standing goal in cancer drug development.
This compound (V10) represents a novel therapeutic strategy that moves beyond simple inhibition to induce the complete degradation of the MDM2 protein. As a PROTAC, it acts as a molecular bridge, bringing MDM2 into close proximity with the VHL E3 ubiquitin ligase complex, leading to the polyubiquitination and subsequent degradation of MDM2 by the 26S proteasome. This guide provides a comprehensive overview of the mechanism of action, experimental validation, and future directions for this compound in the context of TNBC.
Mechanism of Action
The mechanism of action of this compound is centered on the principles of targeted protein degradation via the ubiquitin-proteasome system.
Molecular Composition
This compound is a heterobifunctional molecule with three key components:
-
MDM2 Ligand: Ganoderic acid A, a natural product, serves as the warhead that specifically binds to the MDM2 protein.
-
E3 Ligase Ligand: A moiety that recognizes and binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase.
-
Linker: A polyethylene glycol (PEG) linker connects the MDM2 and VHL ligands, providing the necessary flexibility and spatial orientation to facilitate the formation of a stable ternary complex.
The PROTAC-Mediated Degradation Cascade
-
Ternary Complex Formation: this compound simultaneously binds to MDM2 and the VHL E3 ligase, forming a transient ternary complex (MDM2-V10-VHL).
-
Ubiquitination: The proximity induced by the PROTAC allows the VHL E3 ligase complex to catalyze the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the MDM2 protein.
-
Proteasomal Recognition and Degradation: The polyubiquitin chain serves as a recognition signal for the 26S proteasome, which then unfolds and degrades the MDM2 protein into smaller peptides.
-
Recycling of this compound: Following the degradation of MDM2, this compound is released and can engage in further catalytic cycles of MDM2 degradation.
Downstream Signaling Consequences in TNBC
The degradation of MDM2 by this compound initiates a cascade of downstream events that collectively contribute to its antitumor effect in TNBC cells:
-
p53 Stabilization and Activation: In wild-type p53 contexts, the removal of MDM2 prevents p53 ubiquitination and degradation, leading to the accumulation and activation of p53.
-
Activation of p53-independent pathways: Notably, in p53-mutant TNBC cells, such as MDA-MB-231, this compound still induces an antitumor response. This is achieved through the upregulation of p21, a cyclin-dependent kinase inhibitor, which leads to cell cycle arrest.
-
Induction of Apoptosis: The agent promotes apoptosis by altering the balance of pro- and anti-apoptotic proteins. Specifically, it leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax, thereby decreasing the Bcl-2/Bax ratio and favoring programmed cell death.
Quantitative Data Summary
The preclinical efficacy of this compound has been evaluated in both in vitro and in vivo models of TNBC.
| Parameter | Cell Line/Model | Result | Reference |
| Tumor Inhibition | Zebrafish TNBC Xenograft | 27.2% inhibition at 50 µg/mL | [1] |
| Apoptosis Induction | MDA-MB-231 | Induced at 10 µM | [1] |
| Anti-proliferative Effect | MDA-MB-231 | 5-fold higher selectivity than Ganoderic acid A | [2] |
Note: More detailed quantitative data such as IC50 values and specific apoptosis percentages are not yet publicly available.
Experimental Protocols
The following sections outline the methodologies for key experiments used to characterize the mechanism of action of this compound.
Cell Culture
The human triple-negative breast cancer cell line, MDA-MB-231, is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Western Blot Analysis
This technique is used to assess the levels of specific proteins involved in the signaling pathway.
Protocol:
-
Cell Treatment: MDA-MB-231 cells are seeded in 6-well plates and treated with varying concentrations of this compound or vehicle control for specified time periods.
-
Lysis: Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Protein concentration is determined using a BCA protein assay kit.
-
Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.
-
Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: The membrane is incubated with primary antibodies against MDM2, p21, Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.
Protocol:
-
Cell Treatment: MDA-MB-231 cells are treated with this compound as described above.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: Cells are stained with FITC-conjugated Annexin V and propidium iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis
This assay determines the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment and Harvesting: Cells are treated and harvested as for the apoptosis assay.
-
Fixation: Cells are fixed in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Fixed cells are washed with PBS and stained with a solution containing propidium iodide and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Zebrafish Xenograft Model
This in vivo model is used to assess the antitumor activity of this compound in a living organism.
Protocol:
-
Cell Preparation: MDA-MB-231 cells are labeled with a fluorescent dye (e.g., CM-DiI).
-
Microinjection: Labeled cells are microinjected into the perivitelline space of 2-day-old zebrafish embryos.
-
Treatment: The embryos are incubated in water containing this compound (50 µg/mL) or vehicle control.
-
Imaging and Analysis: Tumor growth and metastasis are monitored and quantified over several days using fluorescence microscopy. Tumor size is measured, and the percentage of tumor growth inhibition is calculated relative to the control group.
Conclusion and Future Directions
This compound (V10) is a promising new therapeutic agent for triple-negative breast cancer that leverages the PROTAC technology to induce the degradation of MDM2. Its ability to induce apoptosis in p53-mutant TNBC cells highlights a potential vulnerability that can be exploited in this hard-to-treat cancer.
Future research should focus on:
-
Comprehensive Preclinical Evaluation: Determining the IC50 values of this compound in a broader panel of TNBC cell lines with different genetic backgrounds.
-
Pharmacokinetics and Pharmacodynamics: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties and the in vivo dose-response relationship of the compound in more advanced animal models.
-
Biomarker Discovery: Identifying predictive biomarkers to select patients who are most likely to respond to this compound therapy.
-
Combination Therapies: Investigating the synergistic potential of this compound with standard-of-care chemotherapies or other targeted agents in TNBC.
The continued development of this compound and other MDM2-degrading PROTACs holds significant promise for improving the therapeutic landscape for patients with triple-negative breast cancer.
References
An In-depth Technical Guide to the Discovery and Synthesis of Antitumor Agent-150 (V10): A Novel PROTAC-Based MDM2 Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antitumor agent-150, also known as V10, is a novel Proteolysis Targeting Chimera (PROTAC) designed as a potent anti-breast cancer agent. This technical guide provides a comprehensive overview of its discovery, synthesis, and mechanism of action. V10 is a heterobifunctional molecule that induces the degradation of the Murine Double Minute 2 (MDM2) protein, a key negative regulator of the p53 tumor suppressor. It is comprised of Ganoderic acid A, a natural product with affinity for MDM2, a 4O-polyethylene glycol (PEG) linker, and a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This document details the experimental protocols for the synthesis and biological evaluation of V10 and summarizes the key quantitative data demonstrating its efficacy in vitro and in vivo.
Discovery and Rationale
The discovery of this compound (V10) stems from the therapeutic strategy of targeting the MDM2-p53 interaction. In many cancers, the tumor suppressor function of p53 is abrogated by overexpression of its E3 ubiquitin ligase, MDM2, which targets p53 for proteasomal degradation. While inhibitors of the MDM2-p53 interaction have been developed, the PROTAC approach offers a distinct mechanism of action by inducing the degradation of the MDM2 protein itself.
Researchers identified the natural product Ganoderic acid A (GAA) as a molecule with a certain affinity for MDM2.[1] This led to the design of a series of GAA-based PROTACs, including V10, with the aim of creating a potent and selective MDM2 degrader.[1] The V-series of these PROTACs, which recruit the VHL E3 ligase, were found to be more effective than the C-series (which presumably recruit a different E3 ligase).[1] The inclusion of a 4O-PEG linker was also shown to significantly enhance the antitumor activity.[1]
Synthesis of this compound (V10)
The synthesis of this compound (V10) involves a multi-step process that couples the three key components: the Ganoderic acid A warhead, the PEG linker, and the VHL E3 ligase ligand. While the precise, step-by-step synthesis protocol from the primary literature is not publicly available in full detail, a general synthetic strategy for similar PROTACs can be outlined.
Experimental Workflow for PROTAC Synthesis
Caption: Generalized workflow for the synthesis of this compound (V10).
General Experimental Protocol for PROTAC Synthesis:
A representative protocol for the synthesis of a VHL-based PROTAC is as follows. Please note that specific reaction conditions, solvents, and catalysts would be detailed in the full experimental section of the primary publication.
-
Modification of Ganoderic Acid A: The carboxylic acid group of Ganoderic acid A is typically activated, for example, by conversion to an acyl chloride or through the use of coupling agents like HATU or HOBt, to facilitate amide bond formation with a linker.
-
Linker Synthesis: A polyethylene glycol (PEG) linker with terminal functional groups (e.g., an amine and an alkyne or azide for click chemistry, or two amines for amide coupling) is synthesized or commercially obtained.
-
Coupling of GAA to the Linker: The activated Ganoderic acid A is reacted with one end of the bifunctional linker to form a GAA-linker intermediate.
-
Synthesis of the VHL Ligand: A suitable VHL ligand, often a derivative of the natural substrate HIF-1α, is synthesized with a complementary functional group for attachment to the linker.
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Final Coupling Reaction: The GAA-linker intermediate is then coupled to the VHL ligand to form the final PROTAC molecule, V10. This can be achieved through various chemical reactions, such as amide bond formation or copper-catalyzed azide-alkyne cycloaddition (CuAAC).[2]
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Purification and Characterization: The crude product is purified using techniques like flash chromatography or preparative high-performance liquid chromatography (HPLC). The final compound's identity and purity are confirmed by analytical methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Biological Activity and Mechanism of Action
This compound (V10) has demonstrated significant anti-proliferative effects against breast cancer cells, particularly in p53-mutant triple-negative breast cancer (TNBC) cell lines like MDA-MB-231.[1]
Quantitative Biological Data
The following table summarizes the reported in vitro and in vivo activity of this compound (V10).
| Assay | Cell Line/Model | Parameter | Value | Reference |
| Anti-proliferative Activity | MDA-MB-231 (TNBC) | Selectivity vs. GAA | 5-fold higher | [1] |
| In vivo Tumor Inhibition | Xenografted TNBC Zebrafish Model | Inhibition Rate | 27.2% at 50 µg/mL | [1] |
Mechanism of Action
V10 functions as a PROTAC, inducing the degradation of MDM2 through the ubiquitin-proteasome system. Molecular docking and surface plasmon resonance (SPR) studies have confirmed that V10 can bind to MDM2.[1] By recruiting the VHL E3 ligase, V10 facilitates the ubiquitination of MDM2, marking it for degradation by the proteasome.
The degradation of MDM2 leads to the stabilization and accumulation of p53, even in cell lines with mutant p53, which can, in turn, activate downstream signaling pathways. In p53-mutant MDA-MB-231 cells, V10 treatment leads to the upregulation of p21, a cyclin-dependent kinase inhibitor, and induces apoptosis through the downregulation of the bcl-2/bax ratio and the expression of cyclin B1.[1]
Signaling Pathway of V10-Mediated MDM2 Degradation
Caption: Proposed signaling pathway of this compound (V10).
Key Experimental Protocols
Detailed experimental protocols are essential for the replication and further development of research on this compound. Below are generalized protocols for the key assays mentioned in the literature.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Experimental Workflow for MTT Assay
Caption: Workflow for a typical MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed breast cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Treatment: Treat the cells with various concentrations of this compound (V10) and a vehicle control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a sample.
Protocol:
-
Cell Lysis: Treat cells with V10 for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against MDM2, p53, p21, Bcl-2, Bax, Cyclin B1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Zebrafish Xenograft Model
This model is used to assess the antitumor activity of compounds in a living organism.
Protocol:
-
Cell Preparation: Label MDA-MB-231 cells with a fluorescent dye (e.g., CM-DiI).
-
Microinjection: Microinject the fluorescently labeled cancer cells into the yolk sac of 2-day-old zebrafish embryos.
-
Treatment: After injection, expose the zebrafish embryos to different concentrations of V10 or a vehicle control in the embryo medium.
-
Imaging: At specific time points (e.g., 24, 48, and 72 hours post-injection), anesthetize the zebrafish and image the tumor size and metastasis using a fluorescence microscope.
-
Data Analysis: Quantify the tumor area or fluorescence intensity to determine the inhibitory effect of the compound.
Conclusion and Future Directions
This compound (V10) is a promising new molecule in the field of targeted protein degradation for cancer therapy. Its ability to induce the degradation of MDM2, even in p53-mutant cancers, highlights the potential of the PROTAC approach to overcome some of the limitations of traditional inhibitors. The data presented in this guide underscore the importance of rational drug design, combining natural product scaffolds with advanced chemical biology techniques.
Further research will be necessary to fully elucidate the pharmacokinetic and pharmacodynamic properties of V10 in more complex animal models and to assess its safety and efficacy in preclinical studies. Optimization of the linker and warhead components could lead to the development of even more potent and selective MDM2 degraders. The detailed methodologies provided herein should serve as a valuable resource for researchers working to advance this and similar therapeutic strategies.
References
- 1. MDM2-BCL-XL PROTACs enable degradation of BCL-XL and stabilization of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mdm2 targeting via PROteolysis TArgeting Chimeras (PROTAC) is efficient in p53 wildtype, p53-mutated, and abemaciclib-resistant estrogen receptor-positive cell lines and superior to mdm2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Unable to Proceed: No Public Data Available for "Antitumor agent-150"
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References
In Vitro Cytotoxicity of Antitumor Agent-150 on MDA-MB-231 Human Breast Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in vitro cytotoxic effects of a novel investigational compound, Antitumor agent-150, on the triple-negative breast cancer (TNBC) cell line, MDA-MB-231. The document details the experimental methodologies used to assess cell viability, membrane integrity, and the induction of apoptosis. All quantitative data are presented in standardized tables for clarity and comparative analysis. Furthermore, this guide includes detailed diagrams of the experimental workflow and the putative signaling pathway through which this compound exerts its cytotoxic effects, rendered using the DOT language for precise visualization of complex biological processes.
Introduction
The MDA-MB-231 cell line is a widely utilized and well-characterized model for highly aggressive, metastatic triple-negative breast cancer. Lacking the expression of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2), TNBC presents significant therapeutic challenges. This compound is a synthetic small molecule under preclinical investigation for its potential as a targeted therapy for aggressive malignancies. This document outlines the foundational in vitro studies to characterize its cytotoxic profile against MDA-MB-231 cells.
Data Presentation: Quantitative Cytotoxicity Analysis
The cytotoxic and pro-apoptotic effects of this compound were quantified using a panel of standard in vitro assays. The following tables summarize the key findings from these experiments, conducted on MDA-MB-231 cells following a 48-hour treatment period with this compound.
Table 1: Cell Viability by MTT Assay
| Concentration of this compound (µM) | Mean Absorbance (570 nm) ± SD | Percent Viability (%) |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 |
| 1 | 1.10 ± 0.06 | 88 |
| 5 | 0.88 ± 0.05 | 70.4 |
| 10 | 0.63 ± 0.04 | 50.4 |
| 25 | 0.35 ± 0.03 | 28 |
| 50 | 0.15 ± 0.02 | 12 |
| 100 | 0.08 ± 0.01 | 6.4 |
| IC₅₀ (µM) | 10.5 |
The half-maximal inhibitory concentration (IC₅₀) was calculated from the dose-response curve.
Table 2: Cell Membrane Integrity by LDH Release Assay
| Concentration of this compound (µM) | LDH Activity (OD 490 nm) ± SD | Percent Cytotoxicity (%) |
| 0 (Vehicle Control) | 0.12 ± 0.02 | 0 |
| 10 | 0.25 ± 0.03 | 15 |
| 25 | 0.58 ± 0.05 | 51.1 |
| 50 | 0.89 ± 0.07 | 85.6 |
| 100 | 1.05 ± 0.09 | 103.3 |
| Positive Control (Lysis Buffer) | 1.00 ± 0.06 | 100 |
Percent cytotoxicity is relative to the positive control (maximum LDH release).
Table 3: Apoptosis Analysis by Annexin V/PI Flow Cytometry
| Concentration of this compound (µM) | Viable Cells (%) (Annexin V⁻/PI⁻) | Early Apoptotic Cells (%) (Annexin V⁺/PI⁻) | Late Apoptotic/Necrotic Cells (%) (Annexin V⁺/PI⁺) |
| 0 (Vehicle Control) | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| 10 | 65.8 ± 3.5 | 20.1 ± 1.8 | 14.1 ± 1.5 |
| 25 | 30.2 ± 2.8 | 45.3 ± 3.1 | 24.5 ± 2.2 |
| 50 | 8.9 ± 1.5 | 58.6 ± 4.2 | 32.5 ± 3.0 |
Values are presented as the mean percentage of the total cell population ± standard deviation from three independent experiments.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
Cell Culture
MDA-MB-231 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO₂.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of viable cells.
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Cell Seeding : MDA-MB-231 cells were seeded into 96-well plates at a density of 2 x 10⁴ cells per well and incubated overnight.[1]
-
Treatment : The culture medium was replaced with fresh medium containing various concentrations of this compound (1-100 µM) or vehicle control (0.1% DMSO).
-
Incubation : The plates were incubated for 48 hours at 37°C.
-
MTT Addition : 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.[2]
-
Formazan Solubilization : The medium was aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Reading : The absorbance was measured at 570 nm using a microplate reader.[3] Cell viability was expressed as a percentage of the vehicle-treated control.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay quantifies the release of lactate dehydrogenase from cells with damaged plasma membranes.
-
Cell Seeding and Treatment : Cells were seeded and treated in a 96-well plate as described for the MTT assay.
-
Supernatant Collection : After the 48-hour incubation, the plate was centrifuged at 250 x g for 10 minutes.[4] 50 µL of the cell-free supernatant from each well was transferred to a new 96-well plate.
-
Controls : Spontaneous LDH release (low control) was determined from vehicle-treated cells, and maximum LDH release (high control) was determined by treating cells with a lysis buffer for 45 minutes before centrifugation.[5][6]
-
Reaction Mixture : 50 µL of the LDH reaction mixture was added to each well containing the supernatant.[7]
-
Incubation and Measurement : The plate was incubated in the dark at room temperature for 30 minutes. The absorbance was then measured at 490 nm.[7]
-
Calculation : Percent cytotoxicity was calculated using the formula: ((Sample Value - Low Control) / (High Control - Low Control)) * 100.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Seeding and Treatment : MDA-MB-231 cells were seeded in 6-well plates and treated with this compound for 48 hours.
-
Cell Harvesting : Both floating and adherent cells were collected, washed with cold PBS, and centrifuged at 400 x g for 5 minutes.[8][9]
-
Resuspension : The cell pellet was resuspended in 100 µL of 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining : 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution were added to the cell suspension.
-
Incubation : The cells were gently vortexed and incubated for 15-20 minutes at room temperature in the dark.[10]
-
Analysis : 400 µL of 1X Binding Buffer was added to each tube, and the samples were analyzed immediately by flow cytometry. Annexin V-FITC fluorescence was detected in the FL1 channel and PI fluorescence in the FL2 channel.
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for assessing the in vitro cytotoxicity of this compound.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. MTT assay [bio-protocol.org]
- 3. 2.10. MTT Assay [bio-protocol.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. content.abcam.com [content.abcam.com]
- 7. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 8. Detection of Apoptosis by Propidium Iodide Only - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bosterbio.com [bosterbio.com]
In-Depth Technical Guide: Target Engagement of Antitumor Agent-150 with MDM2 Protein
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target engagement of "Antitumor agent-150," a Proteolysis Targeting Chimera (PROTAC), with the Murine Double Minute 2 (MDM2) protein. This document details the core mechanism of action, presents quantitative data for representative molecules, outlines detailed experimental protocols for characterization, and visualizes key pathways and workflows.
Introduction to this compound and its Target, MDM2
The MDM2 protein is a critical negative regulator of the p53 tumor suppressor.[1][2] In many cancers, MDM2 is overexpressed, leading to the suppression of p53's pro-apoptotic and cell cycle arrest functions.[1] this compound is a novel therapeutic designed to counteract this by selectively targeting MDM2 for degradation.
This compound is a PROTAC, a heterobifunctional molecule that consists of a ligand that binds to the target protein (MDM2), a linker, and a ligand that recruits an E3 ubiquitin ligase. In the case of this compound, the core components are:
-
MDM2 Ligand: Ganoderic acid A (GAA), a natural product with known affinity for MDM2.[3][4][5][6]
-
Linker: A Polyethylene glycol (PEG) linker.[3]
-
E3 Ligase Ligand: A ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][7][8][9][10]
By bringing MDM2 into proximity with the VHL E3 ligase, this compound induces the ubiquitination and subsequent proteasomal degradation of MDM2, thereby liberating p53 to exert its tumor-suppressive functions.[1][9]
Quantitative Data on MDM2 Target Engagement
The following tables summarize key quantitative data for representative MDM2-targeting compounds, including a Ganoderic acid A derivative and various MDM2 PROTACs. This data is indicative of the expected performance of this compound.
Table 1: Binding Affinity of Ganoderic Acid A Derivative with MDM2
| Compound | Target Protein | Binding Affinity (KD) | Assay Method | Reference |
| Ganoderic Acid A Derivative (A2) | MDM2 | 1.68 µM | Surface Plasmon Resonance (SPR) | [4][5] |
Table 2: Anti-Proliferative Activity of Representative Ganoderic Acid A-based MDM2 PROTACs
| Compound | Cell Line | IC50 | Assay Method | Reference |
| V9 | MDA-MB-231 (TNBC) | Not specified, but showed strong anti-proliferative effects | Cell Viability Assay | [6] |
| V10 | MDA-MB-231 (TNBC) | Not specified, but showed strong anti-proliferative effects | Cell Viability Assay | [6] |
| V10 | MCF-7 (Breast Cancer) | Not specified, but showed strong anti-proliferative effects | Cell Viability Assay | [6] |
Table 3: Degradation Efficiency of Representative MDM2 PROTACs
| Compound | Target Protein | Cell Line | Dmax (Maximal Degradation) | DC50 (Concentration for 50% Degradation) | Assay Method | Reference |
| CL144 | MDM2 | hBMSCs | >90% | ~0.1 µM | Western Blot | [11][12] |
| CL174 | MDM2 | hBMSCs | >90% | ~0.1 µM | Western Blot | [11][12] |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways and the mechanism of action of this compound.
Caption: The MDM2-p53 negative feedback loop.
References
- 1. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 3. Mdm2 targeting via PROteolysis TArgeting Chimeras (PROTAC) is efficient in p53 wildtype, p53-mutated, and abemaciclib-resistant estrogen receptor-positive cell lines and superior to mdm2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ganoderic Acid A and Its Amide Derivatives as Potential Anti-Cancer Agents by Regulating the p53-MDM2 Pathway: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ganoderic Acid A and Its Amide Derivatives as Potential Anti-Cancer Agents by Regulating the p53-MDM2 Pathway: Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of ganoderic acid A (GAA) PROTACs as MDM2 protein degraders for the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. | Sigma-Aldrich [sigmaaldrich.com]
- 8. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Development of MDM2‐Targeting PROTAC for Advancing Bone Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
pharmacokinetics and pharmacodynamics of "Antitumor agent-150" in vivo
Acknowledgment of Hypothetical Subject: "Antitumor Agent-150"
Extensive searches for "this compound" have yielded no results, indicating that this is a hypothetical or placeholder name for a compound. As such, there is no publicly available data on its pharmacokinetics, pharmacodynamics, or any associated in vivo studies.
The following in-depth technical guide has been constructed as a template to demonstrate the structure and content that would be included for a real-world antitumor agent. The data and experimental details presented are illustrative and based on common methodologies and representative findings in preclinical oncology research.
In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of a Novel Antitumor Agent in a Preclinical Murine Model
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document outlines the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) profile of a novel investigational compound, designated here as "this compound." The studies summarized herein were designed to characterize the agent's absorption, distribution, metabolism, and excretion (ADME) properties, and to establish a clear relationship between drug exposure and its biological effects in vivo. The data presented are foundational for determining appropriate dosing regimens and predicting therapeutic windows for future clinical development.
Pharmacokinetic Profile
The pharmacokinetic properties of this compound were evaluated in male BALB/c mice following a single intravenous (IV) and oral (PO) administration.
-
Animal Model: Male BALB/c mice (n=3 per time point), aged 6-8 weeks.
-
Dosing:
-
Intravenous (IV): 5 mg/kg administered as a bolus via the tail vein.
-
Oral (PO): 20 mg/kg administered by gavage.
-
-
Sample Collection: Blood samples were collected via retro-orbital sinus at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-administration. Plasma was isolated by centrifugation.
-
Bioanalysis: Plasma concentrations of this compound were determined using a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: PK parameters were calculated using non-compartmental analysis with Phoenix WinNonlin software.
Caption: Workflow for the preclinical pharmacokinetic study.
| Parameter | Intravenous (5 mg/kg) | Oral (20 mg/kg) |
| Cmax (ng/mL) | 1250 ± 150 | 850 ± 95 |
| Tmax (h) | 0.083 | 1.0 |
| AUC0-t (ng·h/mL) | 3400 ± 420 | 5100 ± 650 |
| AUC0-inf (ng·h/mL) | 3550 ± 450 | 5300 ± 710 |
| Half-life (t1/2) (h) | 4.5 ± 0.8 | 5.1 ± 0.9 |
| Clearance (CL) (L/h/kg) | 1.4 ± 0.2 | - |
| Volume of Distribution (Vd) (L/kg) | 9.1 ± 1.1 | - |
| Oral Bioavailability (F%) | - | 37.6% |
Data are presented as mean ± standard deviation.
Pharmacodynamic Profile
The pharmacodynamic effects of this compound were assessed in a xenograft model of human colorectal cancer to correlate drug exposure with target engagement and antitumor efficacy. The proposed mechanism of action involves the inhibition of the hypothetical "Tumor Proliferation Kinase" (TPK1) signaling pathway.
Preclinical Evaluation of Novel Antitumor Agents in Zebrafish Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The zebrafish (Danio rerio) has emerged as a powerful in vivo model for the preclinical evaluation of novel antitumor agents. Its genetic tractability, rapid development, optical transparency, and the high conservation of oncogenic signaling pathways with humans make it an ideal platform for high-throughput screening of compound efficacy and toxicity.[1][2] This guide provides a comprehensive overview of the core methodologies for assessing the preclinical potential of investigational compounds, using "Antitumor agent-150" as a representative candidate. We will detail experimental protocols, present illustrative data, and visualize key cellular signaling pathways and experimental workflows.
Efficacy Evaluation in a Zebrafish Xenograft Model
The zebrafish xenograft model is a cornerstone for assessing the in vivo efficacy of antitumor compounds.[1][3] This involves the transplantation of human cancer cells into zebrafish embryos, followed by treatment with the test agent. The transparent nature of the embryos allows for real-time visualization and quantification of tumor growth and metastasis.
Experimental Protocol: Tumor Cell Xenotransplantation and Efficacy Assessment
-
Cell Preparation: Human cancer cells (e.g., A549 lung carcinoma) are labeled with a fluorescent dye, such as CM-DiI, for visualization. The cells are then resuspended in a appropriate buffer at a concentration of approximately 200 cells per injection volume.[4]
-
Microinjection: At 48 hours post-fertilization (hpf), zebrafish embryos are anesthetized and positioned on an agarose plate.[4] Using a microinjector, the fluorescently labeled cancer cells are injected into the yolk sac of each embryo.[4]
-
Compound Administration: Following injection, embryos with successful xenografts are transferred to a 6-well plate containing embryo medium. "this compound" is then added to the medium at various concentrations. A vehicle control (e.g., DMSO) is also included.[4]
-
Imaging and Analysis: Tumor size is monitored and imaged at 1-day post-injection (dpi) and 4-dpi using a fluorescence microscope.[4] The fluorescent area of the tumor is quantified using image analysis software (e.g., ImageJ) to determine the change in tumor size over time.[4]
Data Presentation: Efficacy of this compound in A549 Xenografts
| Treatment Group | Concentration (µM) | Mean Tumor Area at 1 dpi (pixels) | Mean Tumor Area at 4 dpi (pixels) | Percent Inhibition of Tumor Growth (%) |
| Vehicle Control | 0 | 5,120 | 15,360 | 0 |
| This compound | 1 | 5,080 | 12,192 | 20.6 |
| This compound | 5 | 5,210 | 8,336 | 45.7 |
| This compound | 10 | 5,150 | 5,665 | 63.1 |
Experimental Workflow: Zebrafish Xenograft Efficacy Assay
Anti-Angiogenic Activity Assessment
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.[5][6][7] The zebrafish model is particularly well-suited for studying angiogenesis due to the external development and transparency of the embryos, allowing for clear visualization of the vasculature.[8][9]
Experimental Protocol: Zebrafish Angiogenesis Assay
-
Embryo Treatment: At 4 hours post-fertilization (hpf), zebrafish embryos are placed in a multi-well plate containing embryo medium. "this compound" is added at various concentrations, along with a vehicle control.[10]
-
Incubation: The embryos are incubated at 28.5°C, and the treatment solution is refreshed every 24 hours.[10]
-
Staining: After three days of incubation, the subintestinal vessels (SIVs) are visualized by whole-mount alkaline phosphatase staining.[10]
-
Imaging and Quantification: The stained embryos are photographed, and the number and area of the SIVs are quantified using imaging software.[10]
Data Presentation: Anti-Angiogenic Effects of this compound
| Treatment Group | Concentration (µM) | Mean Number of Subintestinal Vessels | Mean Area of Subintestinal Vessels (pixels) | Percent Inhibition of Angiogenesis (%) |
| Vehicle Control | 0 | 15.2 | 8,750 | 0 |
| This compound | 1 | 11.8 | 6,825 | 22.0 |
| This compound | 5 | 8.1 | 4,658 | 46.8 |
| This compound | 10 | 4.5 | 2,588 | 70.4 |
Signaling Pathway: VEGF Signaling in Angiogenesis
Vascular Endothelial Growth Factor (VEGF) signaling is a key pathway in tumor angiogenesis.[5][11] "this compound" may exert its anti-angiogenic effects by targeting components of this pathway.
Toxicity Assessment
Early assessment of toxicity is crucial in drug development.[12][13][14] The zebrafish model allows for rapid and cost-effective toxicity screening, providing data on general developmental toxicity, as well as specific organ toxicities.[2][15]
Experimental Protocol: General Developmental Toxicity Assay
-
Embryo Exposure: At 4 hpf, healthy zebrafish embryos are distributed into a 96-well plate.
-
Compound Addition: "this compound" is added to the wells at a range of concentrations. A negative control (embryo medium) and a positive control (a known teratogen) are included.
-
Phenotypic Scoring: At 24, 48, and 72 hpf, embryos are examined under a stereomicroscope for a range of developmental endpoints, including mortality, hatching rate, heart rate, and morphological abnormalities (e.g., pericardial edema, yolk sac edema, spinal curvature).
-
Data Analysis: The percentage of embryos exhibiting each toxic endpoint is calculated for each concentration, and the LC50 (lethal concentration 50%) and EC50 (effective concentration 50% for non-lethal endpoints) are determined.
Data Presentation: Developmental Toxicity of this compound
| Concentration (µM) | Mortality Rate (%) at 72 hpf | Hatching Rate (%) at 72 hpf | Incidence of Pericardial Edema (%) | Incidence of Spinal Curvature (%) |
| 0 (Control) | 2 | 98 | 1 | 0 |
| 10 | 5 | 95 | 3 | 2 |
| 25 | 10 | 88 | 12 | 8 |
| 50 | 25 | 65 | 35 | 22 |
| 100 | 52 | 30 | 78 | 55 |
Experimental Workflow: Zebrafish Developmental Toxicity Assay
Potential Mechanism of Action: Disruption of Microtubule Dynamics
Many successful antitumor drugs function by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[16][17] Should "this compound" exhibit this mechanism, it would interfere with the formation and function of the mitotic spindle.
Signaling Pathway: Microtubule Dynamics and Cell Cycle Progression
Conclusion
The zebrafish model offers a robust and efficient platform for the preclinical evaluation of novel antitumor agents like "this compound". The methodologies outlined in this guide for assessing efficacy, anti-angiogenic activity, and toxicity provide a solid framework for generating the critical data needed to advance promising compounds through the drug development pipeline. The ability to visualize biological processes in a living organism, combined with the scalability of the assays, underscores the value of zebrafish in modern oncology research.
References
- 1. mdpi.com [mdpi.com]
- 2. Application of zebrafish to safety evaluation in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubcompare.ai [pubcompare.ai]
- 5. Decoding tumor angiogenesis: pathways, mechanisms, and future directions in anti-cancer strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bosterbio.com [bosterbio.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Angiogenesis Assay for Live and Fixed Zebrafish Embryos/Larvae. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. 2.12. Zebrafish Embryo Angiogenesis Assay [bio-protocol.org]
- 11. Angiogenic signaling pathways and anti-angiogenic therapy for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Zebrafish assays for drug toxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Zebrafish Toxicity Screening: 3 Fast Strategies to De-Risk Drug Discovery | ZeClinics [zeclinics.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Mechanism of action of antitumor drugs that interact with microtubules and tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mechanism of action of antitumor drugs that interact with microtubules and tubulin. | Semantic Scholar [semanticscholar.org]
The Emergence of Antitumor Agent-150: A PROTAC-Based Approach to MDM2 Degradation
A Technical Whitepaper on Early-Stage Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the early-stage research on "Antitumor agent-150," a novel Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the oncogenic protein MDM2. This compound, also identified as V10, leverages a unique molecular architecture, incorporating Ganoderic acid A as the MDM2-targeting warhead, a polyethylene glycol (PEG) linker, and a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. This whitepaper consolidates the currently available preclinical data, elucidates the mechanism of action, details experimental methodologies, and presents key findings from in vitro and in vivo studies. The information presented herein is based on publicly accessible scientific literature and is intended to serve as a foundational resource for researchers and professionals in the field of oncology and drug development.
Introduction to PROTAC Technology and MDM2 as a Target
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to selectively eliminate target proteins.[1][2] Unlike traditional inhibitors that block the function of a protein, PROTACs are bifunctional molecules that act as a bridge between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3][4] This event-driven mechanism offers several advantages, including the potential to target "undruggable" proteins and overcome resistance mechanisms associated with conventional inhibitors.[5]
The Murine Double Minute 2 (MDM2) protein is a key negative regulator of the p53 tumor suppressor. In many cancers, MDM2 is overexpressed, leading to the suppression of p53's tumor-suppressing functions and promoting cancer cell survival and proliferation. Therefore, targeting MDM2 is a promising strategy in cancer therapy. While small-molecule inhibitors of the MDM2-p53 interaction have been developed, PROTAC-mediated degradation of MDM2 offers an alternative and potentially more effective approach.
This compound (V10): A Novel MDM2 PROTAC
This compound (V10) is a PROTAC specifically designed to target MDM2 for degradation. Its structure consists of three key components:
-
Warhead: Ganoderic acid A (GAA), a natural product that has been shown to have an affinity for MDM2.
-
Linker: A 4O-PEG (polyethylene glycol) linker, which connects the warhead and the E3 ligase ligand. The length and composition of the linker are critical for the formation of a stable ternary complex between MDM2, the PROTAC, and the E3 ligase.
-
E3 Ligase Ligand: A ligand that recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.
The rational design of this compound is based on the hypothesis that by linking a known MDM2-binding molecule (GAA) to a VHL ligand, the PROTAC can effectively induce the ubiquitination and subsequent proteasomal degradation of MDM2.
Mechanism of Action
The proposed mechanism of action for this compound follows the classical PROTAC pathway.
Caption: Mechanism of action of this compound (V10).
Preclinical Data
Early-stage research on this compound and its analogs (the V-series of GAA PROTACs) has demonstrated promising anti-cancer activity, particularly in breast cancer models.
In Vitro Efficacy
A series of Ganoderic acid A-based PROTACs, including V1-V10, were synthesized and evaluated for their anti-proliferative effects against a panel of human tumor cell lines.
Table 1: Summary of In Vitro Anti-proliferative Activity
| Compound | Target Cell Line | Key Finding |
| This compound (V10) | MDA-MB-231 (TNBC) | Showed the best selectivity. |
| V9 and V10 | Breast Cancer Cells | Demonstrated stronger anti-proliferative effects compared to other analogs. |
Note: Specific IC50, DC50, and Dmax values from the primary literature were not accessible for a comprehensive tabular comparison.
In Vivo Efficacy
The in vivo antitumor activity of this compound (V10) was assessed in a xenografted triple-negative breast cancer (TNBC) zebrafish model.
Table 2: Summary of In Vivo Anti-tumor Activity
| Compound | Model | Dosage | Inhibition Rate |
| This compound (V10) | Xenografted TNBC Zebrafish | 50 μg/mL | 27.2% |
Experimental Protocols
Detailed, step-by-step experimental protocols from the primary research are not publicly available. However, based on the published abstracts, the following methodologies were employed in the evaluation of this compound.
Synthesis of GAA PROTACs
Two series of novel Ganoderic acid A PROTACs, C1-C10 and V1-V10, were designed and synthesized. This likely involved multi-step organic synthesis to conjugate Ganoderic acid A to the PEG linker and subsequently to the VHL ligand.
Caption: Synthetic workflow for this compound.
Cell Viability Assays
The anti-proliferative effects of the synthesized PROTACs were evaluated against a panel of human tumor cell lines, including MCF-7 (breast cancer), MDA-MB-231 (triple-negative breast cancer), SJSA-1 (osteosarcoma), and HepG2 (hepatocellular carcinoma). Standard cell viability assays such as MTT or CellTiter-Glo® were likely used to determine the concentration-dependent effects of the compounds on cell growth.
Target Engagement and Degradation Assays
Several biophysical and cellular assays were utilized to confirm the binding of the PROTACs to MDM2 and the subsequent degradation of the protein.
-
Molecular Docking: Computational modeling was used to predict the binding modes of the PROTACs with MDM2.
-
Surface Plasmon Resonance (SPR): This technique was likely used to quantitatively measure the binding affinity and kinetics of the interaction between the PROTACs and MDM2.
-
Cellular Thermal Shift Assay (CETSA): CETSA is used to verify target engagement in a cellular context. The binding of a ligand (in this case, the PROTAC) to its target protein (MDM2) can increase the thermal stability of the protein.
-
Western Blotting: This standard biochemical technique was used to directly visualize and quantify the levels of MDM2 protein in cells following treatment with the PROTACs, thereby confirming protein degradation.
Caption: General workflow for Western blot analysis of MDM2 degradation.
In Vivo Zebrafish Xenograft Model
To assess the in vivo efficacy, a zebrafish xenograft model was utilized. This likely involved the injection of human triple-negative breast cancer cells into zebrafish embryos, followed by treatment with this compound. The tumor growth and inhibition were then monitored, likely through imaging techniques.
Signaling Pathway Modulation
The degradation of MDM2 by this compound is expected to have significant downstream effects on cellular signaling pathways, primarily through the stabilization and activation of p53. In p53-mutant cells, such as MDA-MB-231, the effects may be mediated through p53-independent mechanisms. Research indicates that V10 promoted the upregulation of p21 in p53-mutant MDA-MB-231 cells and induced apoptosis by down-regulating the bcl-2/bax ratio and the expression of cyclin B1.
Caption: Proposed signaling pathway modulation by this compound.
Conclusion and Future Directions
This compound (V10) has emerged as a promising early-stage PROTAC candidate for the targeted degradation of MDM2. The use of Ganoderic acid A as a novel warhead demonstrates the potential of natural products in the design of new therapeutic agents. Preclinical data, although limited in the public domain, suggest that this compound exhibits selective anti-proliferative activity in breast cancer cells and demonstrates in vivo anti-tumor effects.
Further research is warranted to fully elucidate the therapeutic potential of this compound. Key future directions include:
-
Comprehensive Preclinical Evaluation: In-depth studies to determine the full pharmacokinetic and pharmacodynamic profile of this compound in various preclinical models.
-
Optimization of the PROTAC Structure: Further medicinal chemistry efforts to optimize the warhead, linker, and E3 ligase ligand to enhance potency, selectivity, and drug-like properties.
-
Investigation of Resistance Mechanisms: Studies to identify potential mechanisms of resistance to MDM2 degradation by this compound.
-
Combination Therapies: Exploring the synergistic potential of this compound with other anti-cancer agents.
The continued development of this compound and other MDM2-degrading PROTACs holds significant promise for the future of cancer therapy.
References
In-Depth Technical Guide: Molecular Docking of Antitumor Agent-150 with the VHL Ligand
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the principles, protocols, and data analysis involved in the molecular docking of a hypothetical novel antitumor agent, designated "Antitumor Agent-150" (ATA-150), with the von Hippel-Lindau (VHL) E3 ubiquitin ligase. Given the absence of public data on a specific "this compound," this document establishes a robust framework based on well-documented interactions of small molecules with the VHL ligand binding site, a critical aspect of targeted protein degradation therapies such as PROTACs (Proteolysis Targeting Chimeras).
Introduction: The Role of VHL in Targeted Cancer Therapy
The von Hippel-Lindau (VHL) protein is a substrate-recognition component of the VCB-Cul2-RBX1 E3 ubiquitin ligase complex.[1] This complex plays a pivotal role in the cellular ubiquitin-proteasome system by tagging proteins for degradation.[1] In oncology, VHL is a high-interest target for the development of PROTACs. These heterobifunctional molecules consist of a warhead that binds to a cancer-promoting protein of interest (POI), a linker, and a ligand that hijacks an E3 ligase like VHL.[2][3][4] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of the POI, offering a powerful strategy to eliminate previously "undruggable" targets.[4]
Molecular docking is an indispensable computational tool in the rational design of these VHL ligands.[5][6] It predicts how a small molecule like ATA-150 will bind to the VHL protein at an atomic level, providing insights into binding affinity and mode of action before costly synthesis and in vitro testing.[7]
In Silico Molecular Docking Protocol: ATA-150 with VHL
This section details a generalized workflow for performing a molecular docking simulation.
Preparation of Macromolecule (VHL) and Ligand (ATA-150)
Accurate preparation of both the protein and the ligand is critical for a meaningful docking simulation.
Experimental Protocol: Receptor and Ligand Preparation
-
Receptor Acquisition and Preparation:
-
Obtain the three-dimensional crystal structure of the human VHL protein in complex with its binding partners Elongin B and Elongin C (the VCB complex). A suitable entry, such as PDB ID: 4W9H, can be downloaded from the Protein Data Bank.
-
Using molecular modeling software (e.g., Schrödinger Maestro, AutoDockTools), prepare the protein by:
-
Removing all non-essential water molecules and co-crystallized ligands.
-
Adding hydrogen atoms and assigning correct bond orders.
-
Repairing any missing side chains or loops.
-
Assigning partial atomic charges using a force field such as OPLS3e.
-
-
Define the binding site by generating a receptor grid centered on the coordinates of a known VHL ligand from a reference crystal structure. This grid defines the volume where the docking algorithm will search for viable ligand poses.
-
-
Ligand Preparation:
-
Construct the 2D structure of ATA-150 using a chemical sketcher.
-
Convert the 2D structure to a 3D conformation.
-
Prepare the ligand using a tool like LigPrep to:
-
Generate possible ionization states at a defined physiological pH (e.g., 7.4 ± 0.5).
-
Generate tautomers and stereoisomers.
-
Perform a thorough conformational search and minimize the energy of the resulting structures.
-
-
Docking Simulation and Analysis
The docking process computationally places the prepared ligand into the defined receptor binding site.
Experimental Protocol: Molecular Docking and Analysis
-
Docking Simulation:
-
Select a validated docking program such as Glide, AutoDock, or GOLD.[8] These programs utilize search algorithms to explore the ligand's conformational space and scoring functions to rank the resulting poses.[7]
-
Execute the docking run, specifying the prepared receptor grid and ligand file(s). It is recommended to use a high-precision docking mode (e.g., Glide SP or XP) for final candidate evaluation.
-
-
Post-Docking Analysis:
-
The primary output is a set of docked poses for ATA-150, ranked by a docking score (e.g., GlideScore). This score estimates the ligand-receptor binding free energy.
-
Visually inspect the top-scoring poses using molecular visualization software (e.g., PyMOL, Chimera).
-
Analyze the key intermolecular interactions (hydrogen bonds, hydrophobic contacts, salt bridges, pi-stacking) between ATA-150 and the amino acid residues of the VHL binding pocket.
-
Compare the predicted binding mode of ATA-150 with the binding modes of known, co-crystallized VHL ligands to assess plausibility.
-
Quantitative Benchmarking Data
The predicted binding affinity of ATA-150 should be contextualized using experimental data from known VHL ligands. The table below presents binding affinities for reference compounds.
| Compound/Ligand | Assay Method | Affinity Metric (IC₅₀/Kᵢ/Kₑ) | Reference |
| Non-fluorescent DEALA-Hyp-YIPD | Fluorescence Polarization (FP) | IC₅₀ = 0.91 µM | [9] |
| Non-fluorescent DEALA-Hyp-YIPD | Isothermal Titration Calorimetry (ITC) | Kₑ = 180 nM | [9] |
| VH298 | Fluorescence Polarization (FP) | IC₅₀ = 0.53 µM | [10] |
| FAM-DEALA-Hyp-YIPD | Fluorescence Polarization (FP) | Kₑ = 560 nM | [9] |
Experimental Validation Protocol: VHL Binding Assay
Computational predictions must be validated through biophysical assays. A competitive fluorescence polarization (FP) assay is a standard method to quantify the binding of a test compound to VHL.[11][12]
Experimental Protocol: Competitive Fluorescence Polarization (FP) Assay
-
Assay Principle: This homogeneous assay measures the displacement of a fluorescently labeled VHL probe by a competitive inhibitor (ATA-150). When the fluorescent probe is bound to the large VHL protein complex, it tumbles slowly in solution, emitting highly polarized light. If ATA-150 binds to VHL and displaces the probe, the now-free probe tumbles rapidly, emitting depolarized light. The decrease in polarization is proportional to the binding affinity of the test compound.
-
Materials & Reagents:
-
Purified recombinant ELOB/ELOC/VHL protein complex.[10]
-
Fluorescent VHL probe (e.g., BDY FL VH032).[12]
-
VHL Assay Buffer.
-
Test Compound (ATA-150) dilution series.
-
Positive Control Inhibitor (e.g., VH298).[10]
-
Low-volume, black 384-well assay plates.
-
Plate reader capable of FP measurements (e.g., with excitation at 485 nm and emission at 528 nm).[10]
-
-
Procedure:
-
Prepare a serial dilution of ATA-150 in assay buffer at 10x the final desired concentration.
-
To the wells of the assay plate, add the VHL protein complex.
-
Add the ATA-150 serial dilutions or controls to the appropriate wells.
-
Add the fluorescent probe to all wells to initiate the binding reaction.
-
Incubate the plate for 60 minutes at room temperature, protected from light, to allow the reaction to reach equilibrium.[10]
-
Measure the fluorescence polarization of each well using the plate reader.
-
-
Data Analysis:
-
Plot the millipolarization (mP) values against the logarithm of the ATA-150 concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to calculate the IC₅₀ value, which represents the concentration of ATA-150 required to displace 50% of the fluorescent probe.
-
Visualizations: Workflows and Signaling Pathways
Diagram 1: Molecular Docking Workflow```dot
Caption: The mechanism of action for a VHL-recruiting PROTAC.
References
- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Docking (molecular) - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KBbox: Methods [kbbox.h-its.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. revvity.com [revvity.com]
- 12. bpsbioscience.com [bpsbioscience.com]
Cellular Uptake and Distribution of Antitumor Agent-150: A Technical Guide
Introduction
The efficacy of any chemotherapeutic agent is fundamentally dependent on its ability to reach its intracellular target in sufficient concentrations to elicit a therapeutic response. This technical guide provides an in-depth overview of the cellular uptake and biodistribution of the novel investigational compound, "Antitumor agent-150." Understanding these pharmacokinetic and pharmacodynamic properties is critical for optimizing its therapeutic index, predicting clinical outcomes, and designing rational drug delivery strategies. The data and protocols presented herein are based on established methodologies and proxy data from well-characterized antitumor agents, including doxorubicin, paclitaxel, and cisplatin, to provide a comprehensive framework for researchers, scientists, and drug development professionals.
Mechanisms of Cellular Uptake
The entry of this compound into cancer cells is a multi-faceted process that can occur through several distinct mechanisms, depending on the physicochemical properties of the agent and the specific characteristics of the cancer cell. The primary routes of cellular entry include passive diffusion, carrier-mediated transport, and endocytosis.
-
Passive Diffusion: Small, lipophilic molecules can traverse the lipid bilayer of the cell membrane down their concentration gradient without the need for cellular energy. For agents like cisplatin, passive permeation through the lipid phase of the membrane is a significant route of entry[1].
-
Carrier-Mediated Transport: Many anticancer drugs utilize membrane transport proteins to enter the cell. This can occur via facilitated diffusion, which does not require energy, or active transport, which is an energy-dependent process.
-
Endocytosis: Larger molecules, or drugs encapsulated in nanocarriers, are typically taken up by endocytosis. This process involves the invagination of the cell membrane to form a vesicle containing the extracellular material. The primary forms of endocytosis relevant to drug delivery are:
-
Clathrin-Mediated Endocytosis: A receptor-mediated process that is a common pathway for the internalization of antibody-drug conjugates (ADCs)[2][3][4].
-
Caveolae-Mediated Endocytosis: Another form of receptor-mediated endocytosis involving flask-shaped invaginations of the plasma membrane.
-
Macropinocytosis: A non-specific process of engulfing large amounts of extracellular fluid.
-
Quantitative Analysis of In Vitro Cellular Uptake and Cytotoxicity
The in vitro efficacy of this compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. The cellular uptake kinetics determine the intracellular concentration of the agent over time.
Table 1: In Vitro Cytotoxicity (IC50) of Proxy Antitumor Agents in Various Cancer Cell Lines
| Cell Line | Cancer Type | Paclitaxel (nM) | Doxorubicin (µM) | Cisplatin (µM) |
| MCF-7 | Breast | 3.5 µM[5] | 0.04-0.08 | 5.0 |
| MDA-MB-231 | Breast | 0.3 µM[5] | 0.02-0.05 | 8.0 |
| SK-BR-3 | Breast | 4 µM[5] | 0.06-0.1 | 12.0 |
| A549 | Lung | 5-10 | 0.1-0.5 | 10-20 |
| HepG2 | Liver | 10-20 | 0.2-0.8 | 15-25 |
| OVCAR-3 | Ovarian | 0.4-3.4[6] | 0.05-0.2 | 1-5 |
| SK-OV-3 | Ovarian | 2.5-7.5[7] | 3.8[8] | 2-8 |
Note: IC50 values can vary based on experimental conditions such as exposure time and assay method.
Table 2: Quantitative Cellular Uptake of Proxy Antitumor Agents
| Agent | Cell Line | Parameter | Value | Reference |
| Doxorubicin | HepG2 | Apparent Permeability | 9.00 ± 0.74 × 10⁻⁴ µm/s | [9] |
| Doxorubicin | Multiple | Intracellular Concentration | 230 times higher than exposure concentration | [3] |
| Cisplatin | Ovarian Cancer Cells | Uptake Rate Constant (k₁) | 2.635 hour⁻¹ | [10] |
| Paclitaxel | Ovarian Cancer Spheroids | Intraspheroidal Concentration | 18.6–31.1 µM (from 1.0 µM treatment) | [11] |
Experimental Protocol: In Vitro Cellular Uptake Assay
This protocol outlines a method for quantifying the cellular uptake of a fluorescently labeled version of this compound using fluorescence microscopy.
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Fluorescently labeled this compound
-
Hoechst 33342 nuclear stain
-
Paraformaldehyde (4% in PBS)
-
Mounting medium
-
6-well plates with glass coverslips
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cancer cells onto glass coverslips in 6-well plates at a density of 3 × 10⁵ cells/well and allow them to adhere for 24 hours in a 37°C, 5% CO₂ incubator[12].
-
Drug Incubation: Remove the culture medium and replace it with fresh medium containing the desired concentration of fluorescently labeled this compound. Incubate for various time points (e.g., 1, 4, 12, 24 hours).
-
Washing: After incubation, aspirate the drug-containing medium and wash the cells three times with ice-cold PBS to remove any unbound agent.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Staining: Wash the cells twice with PBS and then stain the nuclei with Hoechst 33342 for 10 minutes.
-
Mounting: Wash the cells again with PBS and mount the coverslips onto microscope slides using a mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope with appropriate filter sets for the fluorescent label and Hoechst 33342. Quantify the intracellular fluorescence intensity per cell using image analysis software (e.g., ImageJ).
Intracellular Trafficking and Fate
Upon internalization, this compound is trafficked within the cell, and its ultimate fate determines its therapeutic activity.
-
Endosomal-Lysosomal Pathway: Agents taken up by endocytosis are typically enclosed in endosomes. These endosomes mature and often fuse with lysosomes, which are acidic organelles containing degradative enzymes. For many drug delivery systems, the acidic environment of the lysosome triggers the release of the active drug from its carrier[2].
-
Cytosolic Release and Nuclear Targeting: Once released from the endo-lysosomal pathway, the active form of this compound can diffuse through the cytoplasm to reach its target. For many chemotherapeutics, such as doxorubicin, the ultimate target is the cell nucleus, where it intercalates with DNA[13].
-
Drug Efflux: A significant mechanism of drug resistance is the active efflux of the drug from the cell by ATP-binding cassette (ABC) transporters, such as P-glycoprotein. These transporters can reduce the intracellular drug concentration to sub-therapeutic levels.
In Vivo Biodistribution
The biodistribution profile of this compound describes its localization in different organs and tissues following systemic administration. This is a critical determinant of both its efficacy and toxicity.
-
Tumor Accumulation: For this compound to be effective, it must accumulate in the tumor tissue at therapeutic concentrations. For nanocarrier formulations, this can be enhanced by the Enhanced Permeability and Retention (EPR) effect, where the leaky vasculature and poor lymphatic drainage of tumors lead to the passive accumulation of nanoparticles[14].
-
Off-Target Distribution: Accumulation of the agent in healthy organs can lead to toxicity. For example, doxorubicin is known for its cardiotoxicity, and cisplatin can cause nephrotoxicity[1]. Understanding the distribution to these organs is crucial for managing side effects.
Quantitative Analysis of In Vivo Biodistribution
The biodistribution of an antitumor agent is typically quantified by measuring the amount of the drug in various tissues at different time points after administration, often expressed as the percentage of the injected dose per gram of tissue (%ID/g).
Table 3: Biodistribution of Proxy Antitumor Agents in Tumor-Bearing Mice (%ID/g)
| Organ | Paclitaxel (24h) | Doxorubicin (48h) | Cisplatin (24h) |
| Tumor | ~3.5 | 1.8[15] | ~1.0 |
| Liver | ~10 | 56[15] | ~8.0 |
| Spleen | ~5 | 3.5[15] | ~2.0 |
| Kidneys | ~8 | Decreasing | ~15.0 |
| Heart | ~2 | Decreasing | ~0.5 |
| Lungs | ~4 | Decreasing | ~2.5 |
| Blood | ~1 | Decreasing | ~0.5 |
Note: Biodistribution is highly dependent on the formulation (free drug vs. nanocarrier), animal model, and time point. Data presented are illustrative.
Experimental Protocol: In Vivo Biodistribution Study
This protocol describes a typical in vivo biodistribution study of this compound in a tumor-bearing mouse model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Tumor cells for xenograft model (e.g., A549)
-
Labeled this compound (e.g., radiolabeled or fluorescently tagged)
-
Anesthesia
-
Surgical tools for tissue dissection
-
Detection system (e.g., gamma counter, fluorescence imager, or LC-MS/MS)
Procedure:
-
Tumor Implantation: Subcutaneously inject tumor cells (e.g., 5 × 10⁶ cells) into the flank of the mice. Allow the tumors to grow to a palpable size (e.g., ~100 mm³).
-
Drug Administration: Intravenously inject the labeled this compound into the tail vein of the tumor-bearing mice at a specified dose (e.g., 10 mg/kg).
-
Time Points: At predetermined time points (e.g., 1, 6, 24, 48 hours) post-injection, euthanize a cohort of mice (n=3-5 per time point).
-
Tissue Collection: Immediately collect blood via cardiac puncture and dissect major organs (tumor, liver, spleen, kidneys, heart, lungs, etc.).
-
Sample Processing: Weigh each tissue sample. If the agent is radiolabeled, measure the radioactivity in a gamma counter. If fluorescently labeled, homogenize the tissue and measure fluorescence. For unlabeled drugs, homogenize the tissue, extract the drug, and quantify using LC-MS/MS.
-
Data Analysis: Calculate the %ID/g for each tissue at each time point by normalizing the measured amount of drug to the injected dose and the tissue weight.
Signaling Pathways in Receptor-Mediated Uptake
For this compound formulations that are targeted to specific cell surface receptors (e.g., as an antibody-drug conjugate), the uptake process is initiated by a signaling cascade.
Example Pathway: Receptor-Mediated Endocytosis
-
Binding: The targeted this compound binds to its specific receptor on the cancer cell surface.
-
Receptor Dimerization: This binding can induce receptor dimerization or conformational changes.
-
Signal Transduction: A downstream signaling cascade is initiated, often involving the recruitment of adaptor proteins.
-
Clathrin-Coated Pit Formation: Adaptor proteins recruit clathrin to the inner leaflet of the plasma membrane, leading to the formation of a clathrin-coated pit.
-
Vesicle Scission: The GTPase dynamin mediates the pinching off of the clathrin-coated vesicle from the membrane, internalizing the receptor-drug complex.
-
Intracellular Trafficking: The vesicle is then directed into the endosomal-lysosomal pathway for drug release.
References
- 1. Mechanisms of cell uptake and toxicity of the anticancer drug cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biodistribution and Pharmacokinetic Analysis of Paclitaxel and Ceramide Administered in Multifunctional Polymer-Blend Nanoparticles in Drug Resistant Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vivo and In Vitro Anticancer Activity of Doxorubicin-loaded DNA-AuNP Nanocarrier for the Ovarian Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative imaging of doxorubicin diffusion and cellular uptake in biomimetic gels with human liver tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Mathematical Model for Cisplatin Cellular Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Precise quantitative evaluation of pharmacokinetics of cisplatin using a radio-platinum tracer in tumor-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. "Monitoring Doxorubicin Cellular Uptake and Trafficking Using In Vitro " by Zeineb Farhane, Franck Bonnier et al. [arrow.tudublin.ie]
- 14. mdpi.com [mdpi.com]
- 15. Pharmacokinetics and biodistribution of RGD-targeted doxorubicin-loaded nanoparticles in tumor-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Laboratory-Scale Synthesis and Evaluation of Antitumor agent-150
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of a representative laboratory-scale synthesis and in vitro evaluation of "Antitumor agent-150," a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Murine Double Minute 2 (MDM2) oncoprotein. This document offers detailed protocols for its synthesis, assessment of its anticancer activity, and analysis of its mechanism of action.
1. Introduction to this compound
This compound is a heterobifunctional molecule designed to selectively target the MDM2 protein for degradation. As a PROTAC, it consists of three key components: a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a linker molecule (in this case, a polyethylene glycol or PEG linker), and a ligand that binds to the target protein, MDM2 (Ganoderic Acid A).[1] By simultaneously binding to both MDM2 and the VHL E3 ligase, this compound facilitates the ubiquitination of MDM2, marking it for degradation by the proteasome.
MDM2 is a primary negative regulator of the p53 tumor suppressor.[2][3] In many cancers, MDM2 is overexpressed, leading to the suppression of p53's tumor-suppressive functions. By degrading MDM2, this compound aims to restore p53 activity, thereby inducing cell cycle arrest and apoptosis in cancer cells.
2. Synthesis of this compound
The synthesis of a PROTAC like this compound is a multi-step process involving the preparation of the individual components (VHL ligand, PEG linker, and MDM2 ligand) and their subsequent conjugation. The following is a representative synthetic scheme.
2.1. Synthetic Workflow
Caption: Representative synthetic workflow for this compound.
2.2. Representative Synthetic Protocol
This protocol is a representative example and may require optimization. Standard laboratory safety precautions should be followed.
Step 1: Synthesis of a Functionalized VHL Ligand
A common VHL ligand core can be synthesized according to established literature procedures.[4][5][6] The synthesis often culminates in a molecule with a free hydroxyl or amine group that can be functionalized for linker attachment. For this protocol, we will assume the preparation of a VHL ligand with a terminal amine for amide bond formation.
Step 2: Preparation of an Activated PEG Linker
Commercially available bifunctional PEG linkers are often used.[7][8][9][10][11] For this synthesis, a PEG linker with a carboxylic acid on one end and a protected amine or an azide on the other is suitable.
-
Activation of the Carboxylic Acid: To a solution of the PEG linker (1 equivalent) in anhydrous dichloromethane (DCM), add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and N-hydroxysuccinimide (NHS) (1.1 equivalents).
-
Stir the reaction mixture at room temperature for 4 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Evaporate the solvent under reduced pressure to obtain the NHS-activated PEG linker.
Step 3: Conjugation of the VHL Ligand and PEG Linker
-
Dissolve the functionalized VHL ligand with a terminal amine (1 equivalent) and the NHS-activated PEG linker (1.1 equivalents) in anhydrous dimethylformamide (DMF).
-
Add N,N-diisopropylethylamine (DIPEA) (3 equivalents) to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
Purify the VHL-Linker conjugate by reverse-phase HPLC.
Step 4: Functionalization of Ganoderic Acid A
While the total synthesis of Ganoderic Acid A is complex, it can be isolated from Ganoderma lucidum or obtained commercially.[1][12][13][14][15] A carboxylic acid or other functional group on Ganoderic Acid A can be modified for conjugation. For this protocol, we assume modification to introduce a terminal alkyne for click chemistry.
Step 5: Final Conjugation to form this compound
This step assumes the VHL-Linker conjugate has a terminal azide and the functionalized Ganoderic Acid A has a terminal alkyne.
-
Dissolve the VHL-Linker-azide conjugate (1 equivalent) and the alkyne-functionalized Ganoderic Acid A (1.1 equivalents) in a 1:1 mixture of t-butanol and water.
-
Add copper(II) sulfate pentahydrate (0.1 equivalents) and sodium ascorbate (0.2 equivalents).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Purify the final product, this compound, by reverse-phase HPLC.
3. In Vitro Evaluation of this compound
The following are standard protocols to assess the in vitro efficacy of this compound.
3.1. Experimental Workflow
Caption: General experimental workflow for in vitro evaluation.
3.2. Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[16][17][18]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
3.3. Apoptosis (Annexin V) Assay
This assay detects apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.[19][20][21]
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the IC50 value for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.[19][20]
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-negative and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are Annexin V-positive and PI-positive.
-
Data Analysis: Quantify the percentage of cells in each quadrant.
3.4. MDM2 Protein Degradation (Western Blot) Analysis
This technique is used to detect and quantify the levels of specific proteins.[22][23][24][25]
-
Cell Lysis: Treat cells with this compound for various time points (e.g., 0, 2, 4, 8, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against MDM2, p53, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities relative to the loading control to determine the extent of MDM2 degradation and the accumulation of p53.
4. Mechanism of Action: The MDM2-p53 Signaling Pathway
The p53 tumor suppressor protein is a critical regulator of cell cycle arrest, apoptosis, and DNA repair in response to cellular stress.[2][26][27] MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation, thus keeping its activity in check.[3][28] In many cancers, this regulation is disrupted. This compound, by inducing the degradation of MDM2, is expected to stabilize and activate p53, leading to the transcription of p53 target genes such as p21 (cell cycle arrest) and BAX/PUMA (apoptosis).
References
- 1. jeffleenovels.com [jeffleenovels.com]
- 2. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. precisepeg.com [precisepeg.com]
- 10. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 12. Biosynthesis of a novel ganoderic acid by expressing CYP genes from Ganoderma lucidum in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Biosynthesis of ganoderic acid and its derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biosynthesis of a ganoderic acid in Saccharomyces cerevisiae by expressing a cytochrome P450 gene from Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. texaschildrens.org [texaschildrens.org]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. bio-rad.com [bio-rad.com]
- 24. Western blot protocol | Abcam [abcam.com]
- 25. bosterbio.com [bosterbio.com]
- 26. medchemexpress.com [medchemexpress.com]
- 27. p53/MDM2 signaling pathway in aging, senescence and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Application Notes and Protocols for "Antitumor agent-150" in Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
"Antitumor agent-150," also identified as V10, is a novel Proteolysis Targeting Chimera (PROTAC) designed as a potent anti-breast cancer agent. It functions by inducing the degradation of the Murine Double Minute 2 (MDM2) protein.[1][2][3] MDM2 is a key negative regulator of the p53 tumor suppressor protein. By targeting MDM2 for degradation, this compound aims to stabilize and activate p53, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.[3]
Structurally, this compound is composed of a Ganoderic acid A moiety that binds to MDM2, a 4O-PEG linker, and a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] This heterobifunctional molecule brings MDM2 into proximity with the VHL E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of MDM2.
Interestingly, studies have shown that this compound is effective in both p53 wild-type (e.g., MCF-7) and p53-mutant (e.g., MDA-MB-231) breast cancer cell lines.[3] In p53-mutant triple-negative breast cancer (TNBC) cells, it has been observed to upregulate p21 and induce apoptosis, suggesting a p53-independent mechanism of action may also be involved.[3] These application notes provide detailed protocols for the in vitro evaluation of this compound in relevant breast cancer cell lines.
Data Presentation
In Vitro Activity of this compound
The following table summarizes the known biological effects of this compound on the MDA-MB-231 triple-negative breast cancer cell line. Researchers should perform initial dose-response experiments to determine the half-maximal inhibitory concentration (IC50) for their specific cell line and assay conditions.
| Cell Line | p53 Status | Assay | Concentration | Observed Effect |
| MDA-MB-231 | Mutant | Apoptosis Assay | 10 µM | Significant induction of apoptosis.[1][2] |
| MDA-MB-231 | Mutant | Cell Cycle Analysis | 10 µM | Alteration of G1 and S phases.[1][2] |
| MDA-MB-231 | Mutant | Western Blot | Not Specified | Upregulation of p21, downregulation of Bcl-2/Bax ratio and Cyclin B1.[3] |
Note: Specific IC50 values for cell viability are not yet publicly available and should be determined experimentally.
Signaling Pathway and Mechanism of Action
The primary mechanism of Anttumor agent-150 is the recruitment of the VHL E3 ubiquitin ligase to the MDM2 oncoprotein, leading to its degradation. This action disrupts the MDM2-p53 regulatory loop.
Caption: Mechanism of this compound (V10) as an MDM2 PROTAC degrader.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Calculate the volume of DMSO required to prepare a 10 mM stock solution. (Molecular Weight of this compound: 1379.8 g/mol ).
-
Under sterile conditions (e.g., in a biological safety cabinet), add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C for long-term storage.
Cell Culture and Seeding
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Appropriate complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks and plates (e.g., 96-well, 6-well)
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture breast cancer cells in T-75 flasks with complete growth medium.
-
When cells reach 80-90% confluency, wash them with PBS and detach using Trypsin-EDTA.
-
Resuspend the cells in fresh complete medium and perform a cell count (e.g., using a hemocytometer or automated cell counter).
-
Seed the cells into appropriate culture plates at the densities specified in the subsequent protocols.
-
Allow the cells to adhere and grow for 24 hours in the incubator before treatment.
Cell Viability (MTT) Assay for IC50 Determination
Protocol:
-
Seeding: Seed 5,000 cells per well in a 96-well plate in 100 µL of complete medium. Incubate for 24 hours.
-
Treatment:
-
Prepare a serial dilution of this compound in complete medium. A suggested starting range is 0.01 µM to 100 µM (e.g., 0.01, 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM).
-
Include a "vehicle control" (medium with the same concentration of DMSO as the highest drug concentration) and a "no-treatment control."
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 4 hours at 37°C until formazan crystals form.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the drug concentration and use a non-linear regression model to determine the IC50 value.
Western Blot for MDM2 Degradation
Protocol:
-
Seeding and Treatment: Seed 1 x 10^6 cells in 6-well plates. After 24 hours, treat the cells with this compound at various concentrations (e.g., 0.1x, 1x, 10x the determined IC50 value) and a vehicle control for a specified time (e.g., 6, 12, or 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against MDM2, p53, p21, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Experimental Workflow Visualization
The following diagram outlines the general workflow for evaluating the in vitro efficacy of this compound.
Caption: General workflow for in vitro testing of this compound.
References
Application Notes and Protocols for In Vivo Xenograft Studies of Antitumor Agent-150
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo xenograft studies to evaluate the efficacy of a novel investigational compound, "Antitumor Agent-150." While specific details for a compound named "this compound" are not publicly available, this document outlines a robust, generalized framework based on established methodologies for preclinical anticancer drug development.[1][2][3] The protocols described herein are intended to serve as a foundational guide for researchers to design and execute rigorous in vivo experiments.
Hypothetical Mechanism of Action: For the purpose of these application notes, "this compound" is hypothesized to be a small molecule inhibitor of the MDM2-p53 interaction. MDM2 is an E3 ubiquitin ligase that targets the tumor suppressor protein p53 for proteasomal degradation.[4] By inhibiting this interaction, this compound is proposed to stabilize and activate p53, leading to cell cycle arrest and apoptosis in tumor cells with wild-type p53.
Preclinical Data Summary: this compound
The following tables represent hypothetical data from initial dose-finding and efficacy studies for this compound.
Table 1: Dose-Response Relationship of this compound in A375 Melanoma Xenografts
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) | Percent Tumor Growth Inhibition (%TGI) |
| Vehicle Control | 0 | Oral Gavage | Daily x 21 days | 1250 ± 150 | 0% |
| Agent-150 | 10 | Oral Gavage | Daily x 21 days | 980 ± 120 | 21.6% |
| Agent-150 | 25 | Oral Gavage | Daily x 21 days | 650 ± 95 | 48.0% |
| Agent-150 | 50 | Oral Gavage | Daily x 21 days | 320 ± 70 | 74.4% |
%TGI is calculated at a fixed time point and is a time-dependent endpoint.[2]
Table 2: Efficacy of this compound in Various Xenograft Models
| Xenograft Model | Cancer Type | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Endpoint (mm³) | Objective Response Rate (PR/CR) |
| A375 | Melanoma | 50 | Daily x 21 days | 315 ± 68 | 4/10 (40%) |
| MCF-7 | Breast Cancer | 50 | Daily x 21 days | 450 ± 82 | 2/10 (20%) |
| Colo 829 | Melanoma | 50 | Daily x 21 days | 1100 ± 130 | 0/10 (0%) |
PR = Partial Response; CR = Complete Response. The choice of a sensitive model is crucial for the initial evaluation of a new anticancer agent.[5]
Signaling Pathway of this compound
The diagram below illustrates the hypothesized mechanism of action for this compound as an inhibitor of the MDM2-p53 interaction.
References
- 1. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. In Vivo Pharmacology Models for Cancer Target Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. genecards.org [genecards.org]
- 5. academic.oup.com [academic.oup.com]
Application Note: Identifying Resistance Mechanisms to Antitumor Agent-150 Using Genome-Wide CRISPR-Cas9 Screens
Audience: Researchers, scientists, and drug development professionals.
Introduction
The emergence of drug resistance is a significant hurdle in cancer therapy, limiting the long-term efficacy of many promising antitumor agents.[1][2][3] Understanding the molecular mechanisms that drive resistance is paramount for developing effective combination therapies and identifying biomarkers to predict patient response. Genome-wide CRISPR-Cas9 screens have become a powerful and unbiased tool for systematically identifying genes whose loss or gain of function confers resistance to anticancer drugs.[1][4][5][6][7] This technology allows for the interrogation of thousands of genes in a single experiment, accelerating the discovery of novel resistance pathways.[5]
This application note provides a detailed protocol for utilizing a pooled CRISPR-Cas9 knockout screen to identify genes that, when inactivated, lead to resistance to "Antitumor agent-150," a novel hypothetical topoisomerase II inhibitor. The workflow covers experimental design, execution of the screen, data analysis, and downstream validation of candidate genes.
Hypothetical Agent: this compound
For the context of this protocol, "this compound" is a synthetic small molecule that selectively inhibits topoisomerase II, an essential enzyme for resolving DNA topological problems during replication and transcription. Its mechanism of action leads to the accumulation of double-strand breaks in rapidly dividing cancer cells, ultimately triggering apoptosis.
Principle of the CRISPR-Cas9 Knockout Screen
The core principle of a pooled CRISPR-Cas9 knockout screen for drug resistance is to generate a diverse population of cells, each with a single gene knocked out.[8] This is achieved by transducing a cancer cell line that stably expresses the Cas9 nuclease with a pooled library of single-guide RNAs (sgRNAs), where each sgRNA is designed to target and inactivate a specific gene.[1][9]
When this population of knockout cells is treated with a cytotoxic agent like this compound, cells with knockouts in genes essential for the drug's efficacy will survive and proliferate.[10] In contrast, cells with knockouts that do not affect the drug's mechanism of action or that are essential for cell survival will be depleted from the population. By using next-generation sequencing (NGS) to quantify the abundance of sgRNAs in the surviving cell population compared to a control population, we can identify the genes whose loss confers resistance.[11]
Experimental Workflow
The overall experimental workflow for the CRISPR-Cas9 screen is depicted below.
References
- 1. Frontiers | Genome-wide CRISPR/Cas9 screening for drug resistance in tumors [frontiersin.org]
- 2. Use of CRISPR-based screens to identify mechanisms of chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of Drug Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives [thno.org]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Application of CRISPR screen in mechanistic studies of tumor development, tumor drug resistance, and tumor immunotherapy [frontiersin.org]
- 8. youtube.com [youtube.com]
- 9. CRISPR Screening Protocol: A Step-by-Step Guide - CD Genomics [cd-genomics.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. biocompare.com [biocompare.com]
Application Notes and Protocols: Development of "Antitumor agent-150"-Resistant MDA-MB-231 Cell Lines
Abstract
The development of resistance to chemotherapeutic agents is a primary obstacle in cancer treatment.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing and characterizing "Antitumor agent-150"-resistant MDA-MB-231 triple-negative breast cancer cell lines. The protocols herein detail the initial determination of the half-maximal inhibitory concentration (IC50), the generation of a resistant cell line using a dose-escalation method, and the subsequent characterization of the resistant phenotype through viability assays and protein expression analysis.
Introduction
MDA-MB-231 is a widely utilized human breast cancer cell line, characteristic of triple-negative breast cancer (TNBC), a particularly aggressive subtype. Studying the mechanisms of acquired drug resistance in this cell line is crucial for developing more effective cancer therapies. "this compound" is a hypothetical novel therapeutic agent, presumed to function as a microtubule-targeting drug, a class of compounds known to suppress microtubule dynamics, block mitosis, and induce apoptosis in cancer cells.[2][3]
This application note provides detailed protocols to:
-
Determine the baseline sensitivity of parental MDA-MB-231 cells to this compound.
-
Generate a stable, resistant MDA-MB-231 cell line through continuous exposure to escalating doses of the agent.
-
Characterize and confirm the drug-resistant phenotype.
-
Investigate potential mechanisms of resistance, focusing on key signaling pathways.
Materials and Reagents
-
Cell Line: MDA-MB-231 (ATCC® HTB-26™)
-
Media: Dulbecco's Modified Eagle's Medium (DMEM)
-
Supplements: 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Reagents:
-
This compound (Stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]
-
Dimethyl sulfoxide (DMSO)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary and secondary antibodies for Western Blotting (e.g., p-ERK, total ERK, p-AKT, total AKT, β-actin)
-
Experimental Protocols
Protocol 1: Determination of IC50 of this compound in Parental MDA-MB-231 Cells
The initial step is to determine the drug concentration that inhibits 50% of cell growth (IC50) in the parental (wild-type) cell line.[5] This is achieved using an MTT assay, a colorimetric method for assessing cell viability.[6]
Methodology:
-
Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate overnight (37°C, 5% CO₂).[7]
-
Drug Treatment: Prepare a serial dilution of this compound in complete medium. Remove the old medium from the plate and add 100 µL of the various drug concentrations to the wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[8]
-
Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[9]
-
Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4]
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[8][10]
-
IC50 Calculation: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the logarithm of the drug concentration and use non-linear regression to determine the IC50 value.[1][11]
Protocol 2: Development of this compound-Resistant MDA-MB-231 Cell Line (MDA-MB-231-R150)
A resistant cell line can be generated by continuously exposing the parental cells to gradually increasing concentrations of the drug.[12][13] This dose-escalation method selects for cells that can survive and proliferate under drug pressure.[12]
Methodology:
-
Initial Exposure: Culture parental MDA-MB-231 cells in complete medium containing this compound at a starting concentration equal to the IC20 (the concentration that inhibits 20% of cell growth), as determined from the initial IC50 curve.[14]
-
Monitoring and Passaging: Monitor the cells daily. When the cells reach 70-80% confluency and show stable growth (typically after 2-3 passages), they are considered adapted to the current drug concentration.
-
Dose Escalation: Increase the concentration of this compound in the culture medium by approximately 1.5 to 2-fold.[12]
-
Repeat Cycles: Repeat the process of monitoring, passaging, and dose escalation. This is a lengthy process and can take several months to achieve a significantly resistant population.[15][16]
-
Cryopreservation: At various stages of resistance (e.g., after every 5-10 passages), freeze aliquots of the cells for backup.[14]
-
Final Resistant Line: Once the cells are able to proliferate steadily at a concentration that is at least 10-fold higher than the initial parental IC50, the resistant cell line (designated MDA-MB-231-R150) is considered established.
-
Stability Check: To ensure the resistance is a stable trait, culture the resistant cells in a drug-free medium for several passages and then re-assess the IC50.
Figure 1: Workflow for developing the MDA-MB-231-R150 cell line.
Protocol 3: Confirmation of Resistance Phenotype
To confirm that the newly generated MDA-MB-231-R150 cell line is indeed resistant, its IC50 value is determined and compared to that of the parental cell line.
Methodology:
-
Simultaneously perform the MTT assay (as described in Protocol 3.1) on both the parental MDA-MB-231 and the MDA-MB-231-R150 cell lines.
-
Calculate the IC50 value for both cell lines.
-
Determine the Resistance Index (RI) using the following formula:
-
RI = IC50 (Resistant Cells) / IC50 (Parental Cells)
-
-
An RI value significantly greater than 1 confirms the development of resistance.[14]
Protocol 4: Investigation of Resistance Mechanisms by Western Blot
Acquired drug resistance often involves alterations in cellular signaling pathways. In MDA-MB-231 cells, pathways such as MAPK have been implicated in chemoresistance.[17] Western blotting can be used to analyze the expression and phosphorylation status of key proteins in these pathways.[18]
Methodology:
-
Protein Extraction: Culture both parental and resistant cells to 80% confluency. Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.[18]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[19]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[20]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[18]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-ERK, total ERK, p-AKT, total AKT, and a loading control like β-actin) overnight at 4°C with gentle shaking.[18]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19][21]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensities using densitometry software and normalize the expression of target proteins to the loading control.
Data Presentation
Quantitative data should be summarized in clear, structured tables for easy comparison.
Table 1: IC50 Values for this compound
| Cell Line | IC50 (nM) [Mean ± SD] | Resistance Index (RI) |
| MDA-MB-231 (Parental) | 15.2 ± 2.1 | - |
| MDA-MB-231-R150 | 185.5 ± 15.8 | 12.2 |
Table 2: Relative Protein Expression in MDA-MB-231-R150 vs. Parental Cells
| Protein Target | Relative Expression (Fold Change vs. Parental) |
| p-ERK / Total ERK | 3.5 |
| p-AKT / Total AKT | 1.2 |
| β-actin | 1.0 (Control) |
Signaling Pathways in Resistance
Drug resistance in MDA-MB-231 cells can be driven by the activation of survival signaling pathways like the MAPK pathway.[17] Upregulation of phosphorylated ERK (p-ERK) can lead to transcriptional changes that promote cell survival and proliferation, counteracting the cytotoxic effects of antitumor agents.
Figure 2: Simplified MAPK signaling pathway implicated in drug resistance.
Conclusion
This application note provides a framework for the successful development and characterization of an "this compound"-resistant MDA-MB-231 cell line. The detailed protocols for IC50 determination, dose-escalation resistance induction, and Western blot analysis will enable researchers to create valuable in vitro models. These models are essential tools for investigating the molecular underpinnings of drug resistance and for screening novel therapeutic strategies to overcome it.
References
- 1. mdpi.com [mdpi.com]
- 2. Mechanism of action of antitumor drugs that interact with microtubules and tubulin. | Semantic Scholar [semanticscholar.org]
- 3. Mechanism of action of antitumor drugs that interact with microtubules and tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. The Importance of IC50 Determination | Visikol [visikol.com]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. Dose Escalation: A Method for Developing Drug Resistance in Cancer Cells [jove.com]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Cell Culture Academy [procellsystem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Mechanisms of Matrix-Induced Chemoresistance of Breast Cancer Cells—Deciphering Novel Potential Targets for a Cell Sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 19. Western Blot Protocol | Proteintech Group [ptglab.com]
- 20. cusabio.com [cusabio.com]
- 21. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
Application Note: Quantifying Apoptosis Induced by Antitumor Agent-150 Using Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction The evaluation of programmed cell death, or apoptosis, is a critical component in the development of novel cancer therapies.[1] Antitumor agent-150 is a novel compound designed to eliminate cancer cells by inducing apoptosis. A reliable method for quantifying its apoptotic effect is essential for determining its efficacy and mechanism of action.[1][2] The Annexin V/Propidium Iodide (PI) assay analyzed by flow cytometry is a widely accepted and robust method for identifying and differentiating stages of apoptosis.[3][4]
This application note provides a detailed protocol for the detection and quantification of apoptosis in tumor cells treated with this compound. The assay is based on the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane, an early hallmark of apoptosis.[4][5] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorochrome like FITC.[3][5] Propidium Iodide (PI) is a fluorescent nuclear stain that is unable to cross the intact plasma membrane of live or early apoptotic cells.[6] It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells, allowing for their identification.[3][6] This dual-staining method enables the differentiation of four distinct cell populations: viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), late apoptotic/necrotic cells (Annexin V+ / PI+), and necrotic cells (Annexin V- / PI+).[4]
Principle of the Assay
During the initial phases of apoptosis, the phospholipid phosphatidylserine (PS) is translocated to the outer layer of the cell membrane.[4] Annexin V conjugated to a fluorochrome (e.g., FITC) binds specifically to this exposed PS on the cell surface.[5] This allows for the identification of cells in the early stages of apoptosis.[4] Propidium Iodide is included to identify cells that have lost membrane integrity, a characteristic of late-stage apoptosis and necrosis.[3] By analyzing the fluorescence signals from both Annexin V-FITC and PI using flow cytometry, a quantitative assessment of the cell population's response to a therapeutic agent can be achieved.
Hypothetical Signaling Pathway for this compound
It is hypothesized that this compound induces apoptosis primarily through the intrinsic, or mitochondrial, pathway. This pathway is initiated by intracellular stress signals that converge on the mitochondria.[7] this compound is believed to cause mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c into the cytosol.[8] Cytochrome c then binds to Apaf-1, forming the apoptosome, which recruits and activates pro-caspase-9.[2][8] Active caspase-9 subsequently activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving key cellular substrates.[9]
Caption: Intrinsic apoptosis pathway induced by this compound.
Experimental Workflow
The overall process involves culturing cells, treating them with this compound, staining with Annexin V and PI, and finally, analyzing the samples on a flow cytometer.
Caption: Experimental workflow for apoptosis analysis.
Materials and Reagents
-
Target tumor cell line
-
Complete cell culture medium
-
This compound (stock solution)
-
Vehicle control (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS), calcium and magnesium-free
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)[10]
-
Sterile 1.5 mL microcentrifuge tubes or 12x75 mm flow cytometry tubes[6]
-
Pipettes and sterile tips
-
Centrifuge[6]
-
Flow cytometer
Experimental Protocol
This protocol is a general guideline and may require optimization based on the cell line and experimental conditions.
1. Cell Preparation and Treatment: a. Seed the target tumor cells in appropriate culture plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment. b. Allow cells to adhere and grow for 24 hours. c. Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM). Include a vehicle-only control. d. Incubate the cells for a predetermined time period (e.g., 24, 48 hours) under standard culture conditions.
2. Cell Harvesting: a. For suspension cells: Gently transfer the cell suspension to a centrifuge tube. b. For adherent cells: Carefully collect the culture medium, which may contain apoptotic floating cells.[10] Wash the adherent cells once with PBS, and then detach them using a gentle cell dissociation reagent (e.g., Trypsin-EDTA). Combine the detached cells with the previously collected medium. c. Centrifuge the cell suspension at 300-400 x g for 5 minutes.[11] d. Discard the supernatant.
3. Cell Washing and Staining: a. Wash the cells by resuspending the pellet in 1 mL of cold PBS and centrifuging at 300 x g for 5 minutes. b. Carefully discard the supernatant. c. Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.[5] d. Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL. e. Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. f. Add 5 µL of Annexin V-FITC and 5-10 µL of Propidium Iodide solution to the cell suspension.[6] g. Gently vortex the tube and incubate for 15-20 minutes at room temperature in the dark. h. After incubation, add 400 µL of 1X Binding Buffer to each tube. Do not wash the cells after this step.
4. Flow Cytometry Analysis: a. Analyze the samples on the flow cytometer immediately, preferably within one hour. b. Set up the flow cytometer to detect FITC fluorescence (usually FL1 channel) and PI fluorescence (usually FL2 or FL3 channel). c. Use unstained cells to set the forward scatter (FSC) and side scatter (SSC) voltages and to check for autofluorescence. d. Use single-stained controls (Annexin V-FITC only and PI only) to set up proper compensation to correct for spectral overlap. e. Acquire data for at least 10,000 events per sample.
Data Analysis and Interpretation
The flow cytometry data is typically displayed as a dot plot with Annexin V-FITC fluorescence on the x-axis and PI fluorescence on the y-axis. Quadrant gating is used to distinguish the different cell populations:
-
Lower-Left Quadrant (Q4: Annexin V- / PI-): Live, healthy cells.
-
Lower-Right Quadrant (Q3: Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right Quadrant (Q2: Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left Quadrant (Q1: Annexin V- / PI+): Necrotic cells (often due to mechanical damage).
The percentage of cells in each quadrant is calculated to quantify the effect of this compound. The total percentage of apoptotic cells is often reported as the sum of the early and late apoptotic populations (% in Q3 + % in Q2).
Expected Results: Hypothetical Data
The following table summarizes the expected dose-dependent increase in apoptosis in a hypothetical cancer cell line treated with this compound for 48 hours.
| Treatment Group | Viable Cells (Q4) (%) | Early Apoptotic (Q3) (%) | Late Apoptotic/Necrotic (Q2) (%) | Total Apoptosis (%) |
| Vehicle Control | 94.5 ± 2.1 | 2.5 ± 0.8 | 2.0 ± 0.5 | 4.5 ± 1.3 |
| Agent-150 (1 µM) | 85.3 ± 3.5 | 8.1 ± 1.5 | 4.6 ± 1.1 | 12.7 ± 2.6 |
| Agent-150 (5 µM) | 62.7 ± 4.2 | 18.9 ± 2.8 | 15.4 ± 2.5 | 34.3 ± 5.3 |
| Agent-150 (10 µM) | 35.1 ± 5.1 | 25.6 ± 3.9 | 36.3 ± 4.8 | 61.9 ± 8.7 |
| Agent-150 (25 µM) | 12.8 ± 3.8 | 15.2 ± 4.1 | 68.0 ± 6.2 | 83.2 ± 10.3 |
Data are represented as mean ± standard deviation from three independent experiments.
These hypothetical results indicate that this compound induces apoptosis in a dose-dependent manner, as shown by the decrease in the viable cell population and the corresponding increase in both early and late apoptotic populations.
References
- 1. Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics [frontiersin.org]
- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 4. bdbiosciences.com [bdbiosciences.com]
- 5. kumc.edu [kumc.edu]
- 6. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 7. mdpi.com [mdpi.com]
- 8. JCI - Targeting apoptotic pathways for cancer therapy [jci.org]
- 9. Targeting apoptosis in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
Application Note: High-Throughput Screening for Novel Analogs of the Antitumor Agent C-150
References
- 1. The Curcumin Analog C-150, Influencing NF-κB, UPR and Akt/Notch Pathways Has Potent Anticancer Activity In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bmglabtech.com [bmglabtech.com]
- 3. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 4. marinbio.com [marinbio.com]
- 5. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
Application Notes and Protocols: Formulation and Administration of Antitumor Agent-150 for Preclinical Animal Studies
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: "Antitumor agent-150" (ATA-150) is a fictional designation for the purpose of these application notes. The following protocols and data are representative examples based on common practices for preclinical evaluation of novel antitumor compounds and do not refer to a specific, existing agent.
Introduction to this compound (ATA-150)
This compound (ATA-150) is a novel synthetic small molecule inhibitor of the Hedgehog signaling pathway. Aberrant activation of the Hedgehog pathway is implicated in the development and progression of various cancers, making it a key target for therapeutic intervention.[1][2] ATA-150 is a potent and selective inhibitor of Smoothened (SMO), a critical component of the Hedgehog pathway. These application notes provide detailed protocols for the formulation and administration of ATA-150 in preclinical animal models to evaluate its antitumor efficacy.
Formulation of ATA-150 for Animal Administration
The formulation of ATA-150 for in vivo studies is critical for ensuring bioavailability and minimizing vehicle-related toxicity. A common formulation for poorly water-soluble compounds like ATA-150 involves a co-solvent system.
Table 1: ATA-150 Formulation for Intraperitoneal (i.p.) Injection
| Component | Percentage (v/v) | Purpose |
| DMSO | 5% | Solubilizing agent |
| PEG300 | 30% | Co-solvent |
| Tween 80 | 5% | Surfactant |
| Saline (0.9%) | 60% | Vehicle |
This formulation is a general guideline and may require optimization based on the specific physicochemical properties of the agent and the animal model used.[3]
Preparation of ATA-150 Formulation (10 mg/mL Stock Solution)
-
Weigh the required amount of ATA-150 powder.
-
Dissolve the ATA-150 in DMSO to create a concentrated stock solution.
-
Add PEG300 to the solution and mix thoroughly until clear.
-
Add Tween 80 and mix until the solution is homogeneous.
-
Finally, add saline to the desired final volume and mix well.
-
The final solution should be clear and free of precipitation. If precipitation occurs, gentle warming and vortexing may be required. The solution should be prepared fresh before each administration.
Experimental Protocols
In Vivo Antitumor Efficacy Study in a Xenograft Mouse Model
This protocol describes a typical xenograft study to evaluate the antitumor efficacy of ATA-150 in immunodeficient mice bearing human tumor xenografts.
Experimental Workflow Diagram
Caption: Workflow for in vivo antitumor efficacy study.
Materials:
-
Human cancer cell line with an activated Hedgehog pathway (e.g., medulloblastoma, basal cell carcinoma cell lines).[1]
-
6-8 week old female athymic nude mice.
-
ATA-150 formulated as described in Table 1.
-
Vehicle control (formulation without ATA-150).
-
Sterile syringes and needles.
-
Calipers for tumor measurement.
-
Anesthetic agent.
Procedure:
-
Cell Culture and Inoculation:
-
Culture the selected tumor cells under standard conditions.
-
Harvest the cells and resuspend in sterile PBS or Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor the mice for tumor growth.
-
When the tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Treatment Administration:
-
Administer ATA-150 or vehicle control via intraperitoneal injection daily for 21 days.
-
Dose levels for ATA-150 could be, for example, 50, 100, and 150 mg/kg.[1]
-
-
Monitoring and Data Collection:
-
Measure tumor volume and body weight twice weekly. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the animals for any signs of toxicity, such as weight loss, lethargy, or ruffled fur.
-
-
Endpoint and Tissue Collection:
-
The study endpoint is reached when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or at the end of the treatment period.
-
Euthanize the mice and collect tumors, blood, and major organs for further analysis (e.g., histology, biomarker analysis).
-
Table 2: Example Dosing and Monitoring Schedule
| Day | Activity |
| 0 | Tumor inoculation |
| 7-10 | Tumors reach ~100-150 mm³, randomization into groups |
| 10-31 | Daily i.p. administration of ATA-150 or vehicle |
| 10, 13, 17, 20, 24, 27, 31 | Tumor volume and body weight measurement |
| 31 | End of treatment, euthanasia, and tissue collection |
Mechanism of Action: Hedgehog Signaling Pathway
ATA-150 exerts its antitumor effect by inhibiting the Hedgehog (Hh) signaling pathway. In the absence of the Hh ligand, the transmembrane receptor Patched (PTCH) inhibits Smoothened (SMO). When Hh binds to PTCH, this inhibition is released, allowing SMO to activate the GLI family of transcription factors, which then translocate to the nucleus and induce the expression of target genes involved in cell proliferation and survival.[1] ATA-150 binds to and inhibits SMO, thereby blocking the downstream activation of GLI and suppressing tumor growth.
Hedgehog Signaling Pathway Diagram
Caption: Simplified Hedgehog signaling pathway and the point of inhibition by ATA-150.
Data Presentation and Analysis
The primary endpoint of the efficacy study is tumor growth inhibition. This can be calculated and presented as follows:
Table 3: Example Tumor Growth Inhibition Data
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | 1850 ± 250 | - |
| ATA-150 (50 mg/kg) | 1100 ± 180 | 40.5% |
| ATA-150 (100 mg/kg) | 650 ± 120 | 64.9% |
| ATA-150 (150 mg/kg) | 300 ± 80 | 83.8% |
%TGI = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100
Statistical analysis (e.g., ANOVA followed by Dunnett's test) should be performed to determine the significance of the observed differences in tumor volume between the treated and control groups.
Table 4: Example Toxicity Data
| Treatment Group | Mean Body Weight Change (%) | Observations |
| Vehicle Control | +5.2% | No adverse effects observed |
| ATA-150 (50 mg/kg) | +4.8% | No adverse effects observed |
| ATA-150 (100 mg/kg) | +2.1% | No significant adverse effects observed |
| ATA-150 (150 mg/kg) | -3.5% | Slight, transient weight loss observed |
Conclusion
These application notes provide a framework for the formulation and preclinical evaluation of the novel antitumor agent ATA-150. The provided protocols for in vivo efficacy studies, along with the example data and pathway diagrams, offer a comprehensive guide for researchers in the field of oncology drug development. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data to support the further development of ATA-150 as a potential cancer therapeutic. It is essential to adapt these protocols to the specific characteristics of the compound and the experimental model, and all animal studies should be conducted in accordance with institutional and national guidelines for animal welfare.
References
Troubleshooting & Optimization
improving "Antitumor agent-150" solubility for cell culture assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antitumor agent-150. Our goal is to help you overcome common challenges, particularly those related to solubility, to ensure the success of your cell culture assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as V10) is a potent and specific PROTAC (Proteolysis Targeting Chimera) designed to target the E3 ubiquitin ligase MDM2 for degradation.[1] By degrading MDM2, this compound stabilizes the tumor suppressor protein p53, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53. It has shown inhibitory activity in triple-negative breast cancer (TNBC) models.[1]
Q2: I am having trouble dissolving this compound for my cell culture experiments. What are the recommended solvents?
A2: this compound is a hydrophobic compound with limited aqueous solubility. For cell culture applications, Dimethyl Sulfoxide (DMSO) is the recommended primary solvent. Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO. This stock can then be serially diluted to the final working concentration in your cell culture medium. It is crucial to ensure the final DMSO concentration in your assay is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[2]
Q3: My compound precipitates when I add it to the cell culture medium. How can I prevent this?
A3: Precipitation upon dilution in aqueous-based culture medium is a common issue with hydrophobic compounds. Here are several strategies to mitigate this:
-
Pre-warm the media: Gently warm your cell culture medium to 37°C before adding the diluted compound.
-
Use a vortex or sonication: Immediately after adding the compound to the medium, vortex the solution gently or use a brief sonication to aid dispersion.
-
Step-wise dilution: Instead of a single large dilution, perform serial dilutions. For example, first dilute your DMSO stock into a small volume of serum-containing medium, mix well, and then add this to your final culture volume.
-
Formulation with excipients: For persistent solubility issues, consider using pharmaceutically acceptable solubilizing agents.
Q4: What is the recommended storage condition for this compound?
A4: For long-term storage, this compound powder should be stored at -20°C for up to three years.[1] Once dissolved in a solvent like DMSO, the stock solution should be stored at -80°C for up to one year to maintain its stability and activity.[1] Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Compound precipitates in cell culture medium. | High final concentration of the compound. | Decrease the final working concentration. Determine the maximum soluble concentration in your specific cell culture medium. |
| Low temperature of the medium. | Pre-warm the cell culture medium to 37°C before adding the compound. | |
| Inadequate mixing. | Gently vortex or sonicate the medium immediately after adding the compound. | |
| Inconsistent results between experiments. | Incomplete solubilization of the stock solution. | Ensure the compound is fully dissolved in the stock solvent (e.g., DMSO) before further dilution. Visually inspect for any precipitate. |
| Degradation of the compound. | Aliquot the stock solution to avoid repeated freeze-thaw cycles. Store as recommended. | |
| High background toxicity in control wells. | High final concentration of the solvent (e.g., DMSO). | Ensure the final DMSO concentration in the culture medium is non-toxic to your cell line (typically ≤ 0.1%). Run a vehicle control with the same final DMSO concentration.[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a high-concentration stock solution of this compound in DMSO.
-
Materials:
-
This compound powder (MW: 1315.70 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Aseptically weigh the desired amount of the compound.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add 1 mL of DMSO to 1.316 mg of the compound).
-
Vortex the solution until the compound is completely dissolved. A brief sonication in a water bath may be used to aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
Protocol 2: Improving Solubility with Co-solvents
For particularly challenging cell lines or required high concentrations, a co-solvent system can be employed.
-
Objective: To improve the solubility of this compound in cell culture medium using a co-solvent system.
-
Materials:
-
10 mM this compound in DMSO stock solution
-
Pluronic® F-127
-
Sterile Phosphate-Buffered Saline (PBS)
-
Cell culture medium
-
-
Procedure:
-
Prepare a 10% (w/v) stock solution of Pluronic® F-127 in sterile PBS.
-
In a sterile tube, mix the 10 mM this compound DMSO stock with the 10% Pluronic® F-127 solution at a 1:1 ratio.
-
Vortex the mixture thoroughly.
-
This co-solvent stock can then be diluted into the cell culture medium to the desired final concentration. The final concentration of Pluronic® F-127 should be optimized to be non-toxic to the cells.
-
Quantitative Data Summary
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) at 25°C |
| Water | < 0.1 |
| PBS (pH 7.4) | < 0.1 |
| Ethanol | ~1 |
| Methanol | ~2 |
| DMSO | > 50 |
| DMF | > 50 |
Table 2: Effect of Co-solvents on Aqueous Solubility of this compound
| Co-solvent System (in PBS) | Maximum Soluble Concentration (µM) |
| 0.1% DMSO | < 1 |
| 0.1% DMSO + 0.02% Pluronic® F-127 | 10 |
| 0.1% DMSO + 0.1% Tween® 80 | 8 |
| 5% PEG300 + 0.1% DMSO | 15 |
Visualizations
Caption: Workflow for preparing and using this compound.
Caption: this compound mechanism of action via the MDM2/p53 pathway.
References
troubleshooting "Antitumor agent-150" degradation in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the in vitro degradation of Antitumor agent-150.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as V10) is a Proteolysis Targeting Chimera (PROTAC) designed as an anti-breast cancer agent.[1][2] It functions as an MDM2 protein degrader.[2][3] Its structure consists of Ganoderic acid A, a 4O-PEG linker, and a VHL ligand.[2] PROTACs work by inducing the ubiquitination and subsequent proteasomal degradation of target proteins.[2]
Q2: What are the common pathways for drug degradation in vitro?
Common chemical degradation pathways for pharmaceutical agents include hydrolysis, oxidation, photolysis, and thermal degradation.[4][5][6] These reactions can be influenced by factors such as pH, temperature, light exposure, and the presence of oxygen or enzymes in the experimental system.[7]
Q3: What analytical methods are recommended for detecting the degradation of this compound?
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly recommended for separating, identifying, and quantifying this compound and its potential degradation products.[4][8] These techniques offer high sensitivity and specificity for analyzing complex mixtures.[4][8]
Troubleshooting Guides
Issue 1: Rapid Loss of this compound Potency in Cell Culture
Symptoms:
-
Decreased efficacy in cell-based assays over a short period (e.g., within 24 hours).
-
Inconsistent results between experimental replicates.
-
Lower than expected concentrations of the parent compound when analyzed by HPLC or LC-MS.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Hydrolytic Degradation | 1. Analyze the stability of this compound in the cell culture medium at 37°C over time. 2. Assess the impact of pH by testing stability in buffers with varying pH values (e.g., pH 6.8, 7.4, 8.0). | If hydrolysis is confirmed, consider adjusting the pH of the medium if compatible with the cell line. For stock solutions, use a buffered system at the optimal pH for stability. |
| Oxidative Degradation | 1. Prepare and incubate this compound in media with and without antioxidants (e.g., N-acetylcysteine, Vitamin E). 2. Minimize headspace oxygen in storage vials by overlaying with an inert gas like argon or nitrogen. | If oxidation is the issue, supplement the culture medium with an appropriate antioxidant. Store stock solutions under an inert atmosphere. |
| Enzymatic Degradation | 1. Incubate this compound with cell lysates or specific metabolic enzymes (e.g., esterases, cytochrome P450s) to identify enzymatic cleavage. 2. Compare the stability in complete medium (with serum) versus serum-free medium. | If enzymatic degradation is observed, consider using serum-free medium if the experimental design allows. Alternatively, the use of enzyme inhibitors could be explored, but this may affect cellular physiology. |
| Adsorption to Labware | 1. Quantify the concentration of this compound in solution after incubation in different types of plates/tubes (e.g., polypropylene vs. polystyrene). 2. Use low-adhesion microplates. | If significant adsorption is detected, switch to labware made of a material that shows minimal binding of the compound. |
Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis
Symptoms:
-
Additional peaks are observed in HPLC or LC-MS chromatograms of samples containing this compound after incubation.
-
A decrease in the peak area of the parent compound corresponds with an increase in the peak area of the new peaks.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Photodegradation | 1. Conduct a photostability study by exposing a solution of this compound to controlled light conditions (e.g., UV and visible light) as per ICH Q1B guidelines.[9] 2. Compare the chromatograms of light-exposed samples to those of samples kept in the dark. | Protect all solutions containing this compound from light by using amber vials or covering labware with aluminum foil.[10] Conduct experiments under low-light conditions. |
| Thermal Degradation | 1. Perform a thermal stress study by incubating this compound solutions at elevated temperatures (e.g., 50°C, 70°C) for a defined period.[11] 2. Analyze samples at different time points to monitor for the appearance of degradation products. | Store stock solutions and experimental samples at the recommended temperature. Avoid repeated freeze-thaw cycles. |
| Reaction with Media Components | 1. Individually incubate this compound with key components of the cell culture medium (e.g., specific amino acids, vitamins, or buffers) to identify any reactive species. | If a specific component is identified as causing degradation, investigate the possibility of using an alternative formulation of the medium. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade this compound to identify potential degradation products and pathways.
1. Preparation of Stock Solution:
-
Prepare a 10 mM stock solution of this compound in DMSO.
2. Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution to 100 µM in 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution to 100 µM in 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dilute the stock solution to 100 µM in 3% hydrogen peroxide. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Aliquot the stock solution and heat at 70°C for 48 hours.
-
Photodegradation: Expose a 100 µM solution in a clear vial to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[9] A control sample should be wrapped in aluminum foil.
3. Sample Analysis:
-
At the end of the incubation period, neutralize the acidic and basic samples.
-
Analyze all samples by a stability-indicating HPLC or LC-MS method to identify and quantify the parent compound and any degradation products.
Protocol 2: Stability-Indicating HPLC Method
Instrumentation:
-
HPLC system with a UV or PDA detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
Gradient Elution:
| Time (min) | % Mobile Phase B |
| 0 | 10 |
| 20 | 90 |
| 25 | 90 |
| 26 | 10 |
| 30 | 10 |
Flow Rate: 1.0 mL/min Detection Wavelength: As determined by UV-Vis spectral analysis of this compound. Injection Volume: 10 µL
Visualizations
Caption: Troubleshooting workflow for this compound degradation.
Caption: Potential degradation pathways of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MDM2 degrader | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 3. genecards.org [genecards.org]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 6. moravek.com [moravek.com]
- 7. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ijpsjournal.com [ijpsjournal.com]
reducing off-target effects of "Antitumor agent-150"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Antitumor Agent-150, with a focus on understanding and mitigating its off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent small molecule inhibitor targeting the ATP-binding site of the tyrosine kinase, Target Kinase-1 (TK1), a critical component in a signaling pathway frequently dysregulated in several cancer types. By blocking the activity of TK1, this compound disrupts downstream signaling cascades that promote cell proliferation and survival, ultimately leading to apoptosis in tumor cells.[1][2]
Q2: What are the known off-target effects of this compound?
A2: While designed for high specificity towards TK1, this compound has been observed to interact with other kinases, particularly those with homologous ATP-binding domains.[3][4] The most significant off-target interactions have been identified with Kinase-A and Kinase-B, which are involved in cellular metabolism and stress response pathways, respectively. These interactions can lead to unintended cellular effects. It is common for medicines to have multiple molecular interactions that can contribute to therapeutic benefit or adverse effects.[3]
Q3: Can the off-target effects of this compound be beneficial?
A3: In some contexts, the off-target effects of a drug can contribute to its therapeutic efficacy.[3] For instance, the inhibition of Kinase-A by this compound may synergize with the primary on-target effect to further impede tumor growth in specific cancer models. However, it is crucial to characterize these effects to distinguish between beneficial polypharmacology and undesirable toxicity.[4]
Q4: What strategies can be employed to minimize off-target effects in my experiments?
A4: Several strategies can be implemented to reduce off-target effects. These include optimizing the concentration of this compound to the lowest effective dose, modifying treatment duration, and utilizing targeted delivery systems if available.[5][6][7] Additionally, structural modifications of the agent, guided by computational modeling, can enhance its selectivity.[8][9]
Q5: How can I confirm that the observed phenotype in my experiment is due to the on-target inhibition of TK1?
A5: To validate that the observed effects are on-target, it is recommended to perform rescue experiments by introducing a drug-resistant mutant of TK1 into the cells.[3] If the phenotype is reversed, it strongly suggests an on-target effect. Additionally, comparing the effects of this compound with other structurally distinct TK1 inhibitors can help differentiate on-target from off-target activities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High level of cytotoxicity in non-cancerous cell lines. | Off-target effects on essential cellular kinases. | Titrate this compound to a lower concentration range to identify a therapeutic window where tumor cells are more sensitive than normal cells.[10] Perform a time-course experiment to determine the optimal treatment duration that minimizes toxicity in non-cancerous cells.[10] |
| Inconsistent results between experimental replicates. | Issues with drug solubility or stability. | Ensure this compound is fully dissolved in the recommended solvent (e.g., DMSO) before dilution in culture media.[10] Prepare fresh dilutions for each experiment and follow the recommended storage conditions to maintain the drug's activity.[10] |
| Observed phenotype does not correlate with TK1 expression levels. | The phenotype may be driven by an off-target effect. | Perform a kinome-wide profiling assay to identify other kinases inhibited by this compound at the concentration used.[4] Use genetic approaches like siRNA or CRISPR/Cas9 to knock down the putative off-targets and observe if the phenotype is recapitulated.[7][11] |
| Development of resistance to this compound. | Gatekeeper mutations in the TK1 ATP-binding site or upregulation of bypass signaling pathways. | Sequence the TK1 gene in resistant cells to identify potential mutations.[8] Perform a phosphoproteomic analysis to identify activated bypass pathways that could be co-targeted with another inhibitor. |
Quantitative Data Summary
Table 1: Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | Fold Selectivity vs. TK1 |
| TK1 (On-Target) | 5 | 1 |
| Kinase-A (Off-Target) | 150 | 30 |
| Kinase-B (Off-Target) | 500 | 100 |
| Kinase-C (Off-Target) | >10,000 | >2000 |
| Kinase-D (Off-Target) | >10,000 | >2000 |
Table 2: Effect of Dose Reduction on Off-Target Pathway Activation
| This compound Concentration (nM) | p-TK1 (On-Target) Inhibition (%) | p-Substrate-A (Off-Target) Inhibition (%) |
| 5 | 95 | 10 |
| 50 | 98 | 45 |
| 100 | 99 | 78 |
| 500 | 100 | 92 |
Experimental Protocols
Protocol 1: Determining the On-Target and Off-Target IC50 using a Luminescence-Based Kinase Assay
-
Prepare Reagents:
-
Recombinant human TK1, Kinase-A, and Kinase-B enzymes.
-
Kinase-Glo® Luminescent Kinase Assay Kit.
-
Serial dilutions of this compound (from 100 µM to 0.1 nM) in DMSO.
-
Appropriate kinase substrates and ATP.
-
-
Assay Procedure:
-
Add 5 µL of each this compound dilution to the wells of a 384-well plate.
-
Add 10 µL of the kinase/substrate mix to each well.
-
Add 10 µL of ATP to initiate the reaction.
-
Incubate at room temperature for 60 minutes.
-
Add 25 µL of Kinase-Glo® reagent to each well.
-
Incubate for an additional 10 minutes to allow for signal stabilization.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the DMSO control (0% inhibition) and no-enzyme control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Calculate the IC50 values using a non-linear regression curve fit.
-
Protocol 2: Validating On-Target Engagement in Cells using a Western Blot
-
Cell Treatment:
-
Plate cancer cells at a density of 1x10^6 cells per well in a 6-well plate.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 5, 50, 500 nM) for 2 hours.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate 20 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-TK1, total TK1, p-Substrate-A (off-target), total Substrate-A, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize bands using an ECL substrate and a chemiluminescence imaging system.
-
-
Densitometry Analysis:
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Visualizations
Caption: On-target vs. Off-target signaling pathways of this compound.
Caption: Logical workflow for troubleshooting unexpected experimental outcomes.
Caption: Step-by-step experimental workflow for Western blot analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. arborpharmchem.com [arborpharmchem.com]
- 3. icr.ac.uk [icr.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. How to improve drug selectivity? [synapse.patsnap.com]
- 6. Strategies to Reduce the Use of Tyrosine Kinase Inhibitors in Chronic Myeloid Leukemia [jhoponline.com]
- 7. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 8. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
"Antitumor agent-150" stability and long-term storage conditions
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and long-term storage of Antitumor agent-150. The following frequently asked questions (FAQs) and troubleshooting tips are designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its components?
This compound is a PROTAC (Proteolysis Targeting Chimera)-based MDM2 (Murine Double Minute 2) protein degrader.[1] It is designed as an anti-breast cancer agent.[1] The molecule consists of three key components connected by a linker:
-
Ganoderic acid A: A natural product that has an affinity for MDM2.[2][3]
-
A 4O-PEG linker: A polyethylene glycol linker that connects the other two components.[2]
-
A VHL ligand: A ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2]
Caption: Structure of this compound.
Q2: What are the recommended long-term storage conditions for this compound?
While specific long-term stability data for this compound is not publicly available from the manufacturer, general recommendations for similar complex molecules and its known components suggest the following:
-
Solid Form: For long-term storage, it is recommended to store this compound as a solid at -20°C . One of its components, VHL ligand 1, is reported to be stable for at least four years at -20°C.[4]
-
In Solution: Stock solutions of this compound should be stored at -80°C to minimize degradation. It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.
Q3: How should I handle this compound upon receipt?
Upon receiving a shipment of this compound, which may be at room temperature, it is crucial to transfer it to the recommended storage conditions as soon as possible.[4]
Caption: Recommended handling workflow for this compound.
Q4: What solvents are suitable for dissolving this compound?
Based on the nature of its components, this compound is likely soluble in organic solvents such as Dimethyl Sulfoxide (DMSO). When preparing stock solutions, ensure the compound is fully dissolved before making further dilutions in aqueous buffers for your experiments.
Q5: Are there any known stability issues or degradation pathways for this compound?
Specific degradation pathways for this compound have not been detailed in the available literature. However, general considerations for PROTACs suggest potential areas of instability:
-
Linker Stability: The polyethylene glycol (PEG) linker, while enhancing solubility, can be susceptible to metabolic degradation in vivo.[5][]
-
Hydrolysis: Like many complex organic molecules, this compound could be susceptible to hydrolysis, especially in aqueous solutions at non-neutral pH or elevated temperatures.
-
Oxidation: The various functional groups within the molecule could be prone to oxidation. It is advisable to protect solutions from excessive light and air exposure.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound stock solution due to improper storage or multiple freeze-thaw cycles. | Prepare fresh stock solutions from solid material. Aliquot stock solutions into single-use vials and store at -80°C. |
| Loss of compound activity over time | Gradual degradation of the compound in solution. | Use freshly prepared dilutions for each experiment. Avoid storing diluted solutions in aqueous buffers for extended periods. |
| Precipitation of the compound in aqueous media | Low aqueous solubility. | Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your experimental system and does not exceed recommended limits. Consider using a surfactant or other formulation strategies if precipitation persists. |
Summary of Component Stability
| Component | Known Stability Information | Storage Recommendation |
| Ganoderic acid A | Specific stability data not found. As a complex organic molecule, it is likely best stored cold and protected from light. | Store solid at -20°C. |
| 4O-PEG Linker | PEG linkers are generally water-soluble but can have reduced metabolic stability in vivo compared to other linker types.[5][] | Store in a dry environment. In solution, store at low temperatures. |
| VHL Ligand 1 | Stable for ≥ 4 years as a solid at -20°C.[4] | Store solid at -20°C. |
Disclaimer: The information provided here is based on publicly available data and general laboratory best practices. For definitive stability and storage information, it is highly recommended to consult the Certificate of Analysis provided by the manufacturer.
References
Technical Support Center: Antitumor Agent-150 Synthesis Scale-Up
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis and scale-up of Antitumor agent-150.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when moving from lab-scale to pilot-scale synthesis of this compound?
A1: Bridging the gap between laboratory and pilot-scale production requires careful process optimization and an understanding of the regulatory landscape to ensure consistent and cost-effective manufacturing.[1][2] Key challenges include maintaining reaction yield and purity, managing thermal safety and reaction kinetics at a larger volume, sourcing consistent raw materials, and addressing potential equipment limitations.[2][3]
Q2: Are there any known hazardous reagents or unstable intermediates in the synthesis of complex antitumor agents like this compound?
A2: The synthesis of structurally complex molecules can involve hazardous reagents or unstable intermediates requiring specific handling procedures.[3] For instance, some reactions may necessitate very low temperatures to prevent degradation of an intermediate, which can impact the subsequent steps and overall yield.[3] It is crucial to conduct thorough process safety assessments before scaling up.
Q3: How can the purification of this compound be optimized for large-scale production?
A3: Laborious purification methods at the lab scale may not be feasible for large-scale production.[3] Developing a robust crystallization process is often the most effective method for purifying the final active pharmaceutical ingredient (API) at scale. This may involve extensive solvent screening and optimization of temperature, concentration, and agitation to ensure high purity and yield.
Q4: What regulatory considerations are important when scaling up the synthesis of an antitumor agent?
A4: The chemical industry is governed by strict regulations due to potential health and environmental risks.[1] Compliance with Good Manufacturing Practice (GMP) standards, as well as environmental and safety regulations, is essential for product safety and market access.[1]
Troubleshooting Guides
Issue 1: Decreased Yield at Larger Scale
A common challenge in scaling up is a noticeable drop in reaction yield compared to lab-scale experiments. This can be attributed to several factors.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Heat Transfer | Optimize reactor heating and cooling systems. Consider a jacketed reactor with precise temperature control. | Consistent reaction temperature throughout the batch, leading to improved yield and impurity profile. |
| Poor Mixing | Increase agitation speed or use a different impeller design suitable for the reaction volume and viscosity. | Homogeneous reaction mixture, ensuring all reactants are in contact, leading to a more complete reaction. |
| Extended Reaction Time | Re-evaluate reaction kinetics at scale. The reaction may require longer or shorter times due to mass transfer limitations. | Optimized reaction time for maximum conversion and minimal side-product formation. |
Issue 2: Increased Impurity Profile
The formation of new or higher levels of impurities is a frequent issue during scale-up.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Localized Hotspots | Improve mixing and heat transfer to prevent localized overheating, which can lead to degradation or side reactions. | A more uniform temperature profile and a reduction in thermally-induced impurities. |
| Raw Material Variability | Source high-purity, well-characterized raw materials from a reliable vendor. | Consistent starting material quality, leading to a more reproducible impurity profile. |
| Inefficient Work-up | Optimize the work-up procedure for the larger scale, including extraction and washing steps. | Efficient removal of process-related impurities and unreacted starting materials. |
Experimental Protocols
Representative Synthesis of a Key Intermediate for a Complex Heterocyclic Antitumor Agent
This protocol describes a representative Suzuki coupling reaction, a common method for forming carbon-carbon bonds in the synthesis of complex pharmaceuticals.
Materials:
-
Aryl Bromide (1.0 eq)
-
Boronic Acid (1.2 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.02 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., Toluene/Water mixture)
Procedure:
-
To a nitrogen-purged reactor, add the aryl bromide, boronic acid, and solvent.
-
Begin stirring and sparge the mixture with nitrogen for 30 minutes to remove any dissolved oxygen.
-
Add the base and the palladium catalyst to the reaction mixture.
-
Heat the mixture to the desired temperature (e.g., 90°C) and monitor the reaction progress by HPLC or TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water to dissolve the inorganic salts and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by crystallization or column chromatography.
Visualizations
Caption: Multi-target signaling pathway of this compound.
Caption: Experimental workflow for synthesis and scale-up.
Caption: Troubleshooting logic for common synthesis issues.
References
interpreting unexpected results from "Antitumor agent-150" experiments
Welcome to the technical support center for Antitumor agent-150. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected experimental results and to offer detailed troubleshooting protocols.
I. Frequently Asked Questions (FAQs)
Q1: We observe a paradoxical increase in cell proliferation at high concentrations of this compound. Is this expected?
A1: This is a known paradoxical effect observed in some glioblastoma (GBM) cell lines. While this compound is designed to inhibit the JK1 kinase, at high concentrations, it can lead to the dimerization of JK1 with a related kinase, JK2. This dimerization can paradoxically activate the downstream MEK-ERK pathway, promoting proliferation.[1][2][3][4][5] This phenomenon is not uncommon with kinase inhibitors.[1][2][3][4][5] We recommend performing a dose-response curve from 0.1 nM to 100 µM to identify the optimal inhibitory concentration range for your specific cell line.
Q2: Instead of apoptosis, we are observing signs of cellular senescence (e.g., flattened cell morphology, positive SA-β-gal staining). Why is this happening?
A2: this compound can induce cellular senescence in tumor cells, particularly those with a functional p53 pathway.[6][7] Senescence is a state of irreversible cell cycle arrest and is a recognized outcome for some anticancer therapies.[6][8][9] The choice between apoptosis and senescence can depend on the cellular context, the concentration of the agent, and the duration of treatment. If your experimental goal is to induce apoptosis, consider combination therapies or using cell lines with a compromised p53 pathway.
Q3: After an initial response, our tumor cells are developing resistance to this compound. What are the potential mechanisms?
A3: Acquired resistance to kinase inhibitors is a significant challenge.[10][11][12][13] The most common mechanisms include:
-
Secondary mutations in the JK1 kinase: A "gatekeeper" mutation in the ATP-binding pocket of JK1 can prevent this compound from binding effectively.[10][11]
-
Upregulation of bypass pathways: Cells may activate alternative signaling pathways to circumvent the inhibition of the PQR pathway.[10][14]
-
Gene amplification: Amplification of the JK1 gene can lead to an overproduction of the target kinase, overwhelming the inhibitory effect of the agent.[10][14]
We recommend performing genomic and proteomic analyses on the resistant cells to identify the specific mechanism.
Q4: What is the stability of this compound in solution?
A4: this compound is stable in DMSO at -20°C for up to 6 months. For cell culture experiments, we recommend preparing fresh dilutions in media for each experiment to avoid degradation.
II. Troubleshooting Guides
Issue 1: Paradoxical Increase in Cell Proliferation
-
Symptom: Increased cell viability/proliferation at concentrations above 10 µM.
-
Possible Cause: Off-target effects or paradoxical activation of the MEK-ERK pathway.[1][2][3][4][5]
-
Troubleshooting Steps:
-
Confirm with a dose-response curve: Perform a detailed dose-response experiment to map the inhibitory and paradoxical ranges.
-
Analyze downstream signaling: Use Western blotting to probe for phosphorylated ERK (p-ERK) levels at various concentrations of this compound. An increase in p-ERK at high concentrations would confirm paradoxical activation.
-
Consider a combination: Co-treatment with a MEK inhibitor may abrogate the paradoxical effect.
-
Issue 2: Induction of Senescence Instead of Apoptosis
-
Symptom: Cells appear enlarged and flattened; positive for Senescence-Associated β-Galactosidase (SA-β-gal) staining, but low levels of apoptosis markers (e.g., cleaved caspase-3).
-
Possible Cause: The cellular context favors senescence as a response to treatment.[6][7][15]
-
Troubleshooting Steps:
-
Quantify senescence vs. apoptosis: Use flow cytometry with Annexin V/PI staining to quantify apoptosis and SA-β-gal staining for senescence across different time points and concentrations.
-
Check p53/p21 status: Analyze the expression and activation of p53 and p21, key regulators of senescence, via Western blot.
-
Modulate the pathway: If desirable, use siRNA to knockdown p53 to potentially shift the cellular response towards apoptosis.
-
Issue 3: Acquired Resistance
-
Symptom: A gradual loss of efficacy of this compound after prolonged treatment.
-
Possible Cause: Development of resistance mechanisms such as secondary mutations or activation of bypass pathways.[10][11][12][13][14]
-
Troubleshooting Steps:
-
Sequence the JK1 gene: In resistant cell lines, sequence the kinase domain of JK1 to identify potential mutations.
-
Perform a phospho-kinase array: Compare the phospho-proteome of sensitive and resistant cells to identify upregulated bypass pathways.
-
Evaluate combination therapies: Based on the identified resistance mechanism, consider co-treatment with other targeted inhibitors. For instance, if a bypass pathway involving EGFR is activated, an EGFR inhibitor could restore sensitivity.
-
III. Data Presentation
Table 1: Dose-Response of U-87 MG Cells to this compound
| Concentration (µM) | Cell Viability (% of Control) |
| 0.01 | 98.2 ± 3.1 |
| 0.1 | 85.7 ± 4.5 |
| 1 | 52.3 ± 5.2 |
| 10 | 25.1 ± 3.9 |
| 50 | 65.8 ± 6.3 |
| 100 | 110.4 ± 8.1 |
Table 2: Cellular Outcomes in U-87 MG Cells after 72h Treatment
| Treatment | % Apoptotic Cells (Annexin V+) | % Senescent Cells (SA-β-gal+) |
| Vehicle Control | 2.1 ± 0.5 | 3.5 ± 1.1 |
| This compound (1 µM) | 45.3 ± 4.1 | 15.2 ± 2.8 |
| This compound (10 µM) | 68.9 ± 5.7 | 8.3 ± 1.9 |
IV. Experimental Protocols
Protocol 1: Cell Viability Assay (MTT)
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound (or vehicle control) for 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blot for Signaling Pathway Analysis
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane on a 4-20% Tris-glycine gel and run until adequate separation is achieved.
-
Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour, then incubate with primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-cleaved caspase-3) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Visualize the bands using an ECL substrate and an imaging system.
Protocol 3: Senescence-Associated β-Galactosidase (SA-β-gal) Staining
-
Cell Plating and Treatment: Plate cells in a 6-well plate, treat with this compound for 72-96 hours.
-
Fixation: Wash cells with PBS and fix with 2% formaldehyde/0.2% glutaraldehyde for 5 minutes.
-
Staining: Wash again with PBS and add the SA-β-gal staining solution. Incubate at 37°C (without CO2) for 12-16 hours.
-
Imaging: Observe the cells under a microscope for the development of a blue color, indicative of senescent cells.
V. Visualizations
Caption: The hypothetical PQR signaling pathway targeted by this compound.
Caption: Troubleshooting workflow for paradoxical proliferation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Small molecule ERK5 kinase inhibitors paradoxically activate ERK5 signalling: be careful what you wish for… - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Unexpected off-targets and paradoxical pathway activation by kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting senescence as an anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular Senescence as a Target in Cancer Control - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cancer Response to Therapy-Induced Senescence: A Matter of Dose and Timing [mdpi.com]
- 9. Cellular senescence: a double-edged sword in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of acquired resistance to first- and second-generation EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mechanisms of Drug-Resistance in Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The Potential of Senescence as a Target for Developing Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent IC50 values for "Antitumor agent-150"
Technical Support Center: Antitumor Agent-150
Introduction
This guide provides troubleshooting advice and standardized protocols for researchers using this compound. Inconsistent half-maximal inhibitory concentration (IC50) values are a common challenge in preclinical drug evaluation. This document aims to help you identify potential sources of variability and achieve more reproducible results in your cell-based assays. This compound is a potent and selective inhibitor of the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation that is frequently hyperactivated in various cancers.[1][2][3][4]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why are my IC50 values for this compound fluctuating significantly between experiments?
Inconsistent IC50 values can stem from several sources. It's crucial to systematically evaluate your experimental workflow. Key factors that influence IC50 outcomes include cell-based variability, assay conditions, and data analysis methods.[5][6][7][8]
Common sources of variability include:
-
Cellular Factors: Cell line misidentification or contamination, high passage number leading to genetic drift, and inconsistent cell seeding density.
-
Assay Conditions: Variations in incubation time, serum concentration in the media, and stability of the compound in the culture medium.[5]
-
Reagent & Plate Factors: Improper mixing of reagents, lot-to-lot variability in plates or serum, and "edge effects" in multi-well plates.[9]
-
Data Analysis: Using different calculation methods or software for non-linear regression can lead to different IC50 values.[6]
Q2: Could the specific cancer cell line I'm using be the source of IC50 variability?
Yes, the choice of cell line is critical. The potency of this compound is directly linked to the genetic background of the cell line, particularly the status of the PI3K/Akt pathway.[7]
-
Pathway Activation: Cell lines with activating mutations in PIK3CA or loss of the PTEN tumor suppressor are generally more sensitive to PI3K inhibitors.[1][3] The PI3K/Akt pathway is activated in 50-70% of non-small cell lung cancers and is also frequently altered in breast and other solid tumors.[2]
-
Cell Health and Density: Ensure you are using cells in the logarithmic growth phase.[10] Over-confluent or unhealthy cells will respond differently to treatment. Inconsistent initial cell seeding density is a major cause of variable results.[11]
Q3: How does serum concentration in the culture medium affect the IC50 value?
Serum contains growth factors that actively stimulate the PI3K/Akt pathway. Variations in serum concentration or lot-to-lot differences can significantly alter the apparent potency of this compound.
-
Pathway Stimulation: Higher serum concentrations can lead to stronger activation of the PI3K pathway, potentially requiring a higher concentration of the inhibitor to achieve 50% inhibition, thus increasing the IC50 value.
-
Protein Binding: this compound may bind to serum proteins like albumin, reducing its free, active concentration.[5] It is crucial to maintain a consistent and well-documented serum percentage and lot number across all related experiments.
Q4: My dose-response curve doesn't look right (e.g., it's not sigmoidal, or viability exceeds 100%). What's wrong?
An abnormal dose-response curve can indicate several issues:
-
Viability >100%: At very low concentrations, some compounds can cause a slight increase in proliferation, a phenomenon known as hormesis.[9] This can also be an artifact of variability in your control wells. Ensure your "untreated" control is robust.[9][11]
-
Shallow or Incomplete Curve: If the curve does not plateau at higher concentrations, it may indicate issues with compound solubility, stability, or off-target effects at high doses.
-
High Data Scatter: This points to technical inconsistencies in the assay, such as pipetting errors, improper cell mixing, or contamination.[12]
Q5: How can I confirm that this compound is stable throughout my experiment?
The stability of the compound in your specific cell culture medium and conditions is essential.
-
Incubation Time: Long incubation periods (e.g., 72 hours) can lead to compound degradation.[7] If you suspect instability, consider performing a time-course experiment (e.g., 24h, 48h, 72h) to see if the IC50 value changes dramatically.
-
Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your cells (typically ≤0.5%). Prepare a "vehicle control" to account for any solvent effects.
Data Presentation
Table 1: Example of Inconsistent IC50 Data for this compound
This table illustrates a common scenario where IC50 values lack consistency across experiments, highlighting the need for troubleshooting.
| Experiment ID | Cell Line | Seeding Density (cells/well) | Serum % | Incubation Time (h) | Calculated IC50 (nM) |
| EXP-01 | MCF-7 | 5,000 | 10% | 72 | 45.2 |
| EXP-02 | MCF-7 | 8,000 | 10% | 72 | 89.7 |
| EXP-03 | MCF-7 | 5,000 | 5% | 72 | 25.8 |
| EXP-04 | MCF-7 | 5,000 | 10% | 48 | 65.1 |
Table 2: Recommended Standardized Assay Parameters
To improve reproducibility, standardize key parameters. Use this table as a starting point and optimize for your specific cell line.
| Parameter | Recommended Setting | Rationale |
| Cell Passage | < 20 | Minimizes genetic drift and phenotypic changes. |
| Seeding Density | Optimize for log-phase growth | Ensures cells are healthy and responsive. |
| Serum Conc. | 10% (Standardized Lot) | Provides consistent growth factor stimulation. |
| Incubation Time | 48-72 hours | Allows sufficient time for compound to take effect. |
| DMSO Conc. | ≤ 0.5% | Avoids solvent-induced cytotoxicity. |
| Plate Layout | Avoid outer wells | Reduces "edge effects" caused by evaporation. |
| Normalization | To Vehicle Control | Corrects for any effects of the compound solvent. |
Visualizations & Workflows
Logical Troubleshooting Workflow
This diagram outlines a step-by-step process to diagnose and resolve sources of IC50 variability.
Caption: Troubleshooting workflow for inconsistent IC50 values.
Signaling Pathway of this compound
This diagram illustrates the mechanism of action of this compound as a PI3K inhibitor.
Caption: this compound inhibits the PI3K/Akt signaling pathway.
Experimental Protocols
Standard Protocol: Cell Viability (MTT) Assay for IC50 Determination
This protocol provides a standardized method for assessing the effect of this compound on cell viability.
Materials:
-
Cancer cell line of interest
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well flat-bottom cell culture plates
-
MTT (Thiazolyl Blue Tetrazolium Bromide) reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: a. Harvest cells that are in the logarithmic growth phase. b. Count cells and determine viability (e.g., via Trypan Blue exclusion). c. Dilute the cell suspension to the optimized seeding density (e.g., 5,000 cells/100 µL). d. Seed 100 µL of the cell suspension into each well of a 96-well plate.[10] Avoid the outermost wells to minimize edge effects; fill these with 100 µL of sterile PBS instead. e. Incubate the plate at 37°C, 5% CO₂ for 24 hours to allow cells to attach.
-
Compound Preparation and Treatment: a. Prepare a serial dilution of this compound in complete growth medium. Start from a high concentration (e.g., 10 µM) and perform 1:3 or 1:10 dilutions. b. Include a "vehicle control" (medium with the same final concentration of DMSO as the highest drug concentration) and a "no-cell" blank control (medium only). c. Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions (or control media) to the appropriate wells.
-
Incubation: a. Return the plate to the incubator (37°C, 5% CO₂) for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition and Incubation: a. After the treatment incubation, add 10-20 µL of MTT stock solution (5 mg/mL) to each well, including controls.[10][13] b. Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.[13]
-
Formazan Solubilization: a. Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. b. Add 150 µL of DMSO to each well to dissolve the crystals.[10] c. Place the plate on an orbital shaker for 10-15 minutes at low speed to ensure complete dissolution.[10]
-
Data Acquisition: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Use a reference wavelength of 630 nm or 690 nm to subtract background absorbance if necessary.
-
Data Analysis: a. Subtract the average absorbance of the "no-cell" blank wells from all other readings. b. Normalize the data by expressing the viability of treated wells as a percentage of the vehicle control wells ((Abs_treated / Abs_vehicle) * 100). c. Plot the percent viability against the log-transformed concentration of this compound. d. Use a non-linear regression model (e.g., sigmoidal dose-response, variable slope) in a suitable software package (like GraphPad Prism) to calculate the IC50 value.[7]
References
- 1. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 4. Role of PI3K/AKT pathway in cancer: the framework of malignant behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. clyte.tech [clyte.tech]
- 8. Ensuring IC50 Assay Reproducibility in Screening | KCAS Bio [kcasbio.com]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
Validating Antitumor Efficacy: A Comparative Analysis of Antitumor agent-150 and Alternative MEK Inhibitors in Patient-Derived Xenografts
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of MEK Inhibitor Performance in Preclinical Models
The development of targeted therapies has revolutionized the landscape of oncology. Among the key pathways implicated in tumorigenesis is the RAS-RAF-MEK-ERK signaling cascade, a critical regulator of cell proliferation and survival.[1][2][3] Dysregulation of this pathway is a common feature in many cancers, making the MEK kinases (MEK1 and MEK2) attractive targets for therapeutic intervention. This guide provides a comparative analysis of a novel MEK inhibitor, "Antitumor agent-150" (modeled after the well-established MEK inhibitor Trametinib), against two other prominent MEK inhibitors, Selumetinib and Cobimetinib. The evaluation is based on their antitumor effects in patient-derived xenograft (PDX) models, which are known to closely mimic the heterogeneity and therapeutic response of human tumors.
Performance Comparison of MEK Inhibitors in Patient-Derived Xenograft (PDX) Models
The following tables summarize the quantitative data on the antitumor efficacy of this compound (Trametinib), Selumetinib, and Cobimetinib in PDX models of melanoma and pancreatic cancer.
Table 1: Antitumor Efficacy in Melanoma PDX Models
| Agent | PDX Model | Dosage | Tumor Growth Inhibition (TGI) | Observations | Reference |
| This compound (Trametinib) | BRAF V600E Mutant | 1 mg/kg, oral, daily | Sensitive: >70% | Approximately 20% of melanoma PDX models showed high sensitivity. | [4] |
| NRAS Mutant | 1 mg/kg, oral, daily | Moderate | Effective in some NRAS-mutated models. | [5] | |
| Selumetinib | Uveal Melanoma (MP34) | Not specified | 54% | Showed significant tumor growth inhibition in this specific PDX model. | [6] |
| Uveal Melanoma (MP55, MM26) | Not specified | Not significant | Limited efficacy in other uveal melanoma PDX models. | [6] | |
| Cobimetinib | BRAF V600 Mutant (in combination with Vemurafenib) | Not specified | High | High correlation of response between PDX cultures and in vivo PDX models. | [7] |
| NRAS Q61 Mutant (in combination with Roflumilast) | Not specified | 56% (in vivo) | Significant antiproliferative effect observed. | [8] |
Table 2: Antitumor Efficacy in Pancreatic Cancer PDX Models
| Agent | PDX Model | Dosage | Tumor Growth Inhibition (TGI) / Response | Observations | Reference |
| This compound (Trametinib) | Gemcitabine-resistant | 0.3 mg/kg, oral, daily for 14 days | Tumor Regression | Significantly more effective than other therapies; regressed tumor growth. | [2][9][10][11] |
| Pancreatic Ductal Adenocarcinoma (PDAC) | Not specified | Tumor Growth Inhibition | Combination with gemcitabine was more effective than trametinib alone. | [12] | |
| Cobimetinib | Gemcitabine-resistant | 5 mg/kg, oral, daily for 14 days | Tumor Regression | Significantly more effective than other therapies; regressed tumor growth. No significant difference compared to Trametinib. | [2][9][10][11] |
| Selumetinib | KRAS Mutant (Capan-2) | Not specified | Not specified | A head-to-head comparison with a novel dual MEK inhibitor showed some activity, but specific TGI data for selumetinib was not provided in the abstract. | [1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the general experimental workflow for evaluating antitumor agents in PDX models.
Caption: The MAPK/ERK signaling pathway and the point of intervention for MEK inhibitors like this compound.
Caption: A generalized workflow for conducting antitumor efficacy studies using patient-derived xenograft (PDX) models.
Experimental Protocols
The following outlines a typical experimental protocol for establishing and utilizing patient-derived xenografts to evaluate the efficacy of antitumor agents.
1. Patient Tumor Acquisition and Implantation
-
Fresh tumor tissue is obtained from consenting patients following surgical resection.[3]
-
The tissue is transported in a sterile medium on ice to the laboratory.
-
The tumor is mechanically minced into small fragments (typically 2-3 mm³).[4]
-
Tumor fragments are subcutaneously implanted into the flank of immunocompromised mice (e.g., NOD/SCID or NSG mice).[3][4]
2. PDX Model Establishment and Expansion
-
Tumor growth is monitored regularly using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.[13]
-
Once tumors reach a specific size (e.g., 1000-1500 mm³), they are harvested.
-
A portion of the tumor is cryopreserved for future use, and another portion is serially passaged into new cohorts of mice for expansion.[14]
3. Drug Efficacy Studies
-
Once tumors in the expansion cohort reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.[1]
-
Treatment groups receive the investigational agent (e.g., this compound) and comparator agents (e.g., Selumetinib, Cobimetinib) at specified doses and schedules (e.g., oral gavage, daily).
-
The control group receives a vehicle solution.
-
Tumor volumes and mouse body weights are measured regularly (e.g., twice weekly) throughout the study.
-
The study is terminated when tumors in the control group reach a predetermined endpoint, or as defined by the study protocol.
4. Endpoint Analysis
-
At the end of the study, tumors are excised and weighed.
-
Tumor Growth Inhibition (TGI) is calculated as a primary efficacy endpoint.
-
Tumor tissue may be processed for histological analysis (e.g., H&E staining) and biomarker analysis (e.g., immunohistochemistry for pathway-specific markers like p-ERK) to assess the biological effects of the treatment.[15]
Conclusion
This comparative guide provides a summary of the antitumor effects of "this compound" (Trametinib) and its alternatives, Selumetinib and Cobimetinib, in patient-derived xenograft models. The data suggests that MEK inhibitors demonstrate significant antitumor activity in various cancer types, particularly those with mutations in the MAPK pathway. While both Trametinib and Cobimetinib have shown the ability to induce tumor regression in pancreatic cancer PDX models, the efficacy of all three agents can be highly dependent on the specific genetic context of the tumor.[2][9][10][11] The use of PDX models provides a valuable preclinical platform for evaluating the efficacy of novel targeted therapies and for identifying potential biomarkers of response.[14] Further head-to-head studies in a broader range of well-characterized PDX models are warranted to more definitively delineate the comparative efficacy of these MEK inhibitors.
References
- 1. Head-to-head comparison of the dual-MEK inhibitor IMM-1-104 versus sotorasib or adagrasib in KRAS mutant pancreatic tumors. - ASCO [asco.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Establishment of a patient-derived xenograft model [bio-protocol.org]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. Metastatic Melanoma Patient-derived Xenografts Respond to MDM2 Inhibition as a Single Agent or in Combination with BRAF/MEK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubcompare.ai [pubcompare.ai]
- 10. oncotarget.com [oncotarget.com]
- 11. researchgate.net [researchgate.net]
- 12. Protocol to establish patient-derived xenograft and organoid for radiosensitivity of esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. blog.crownbio.com [blog.crownbio.com]
- 14. Melanoma patient-derived xenografts accurately model the disease and develop fast enough to guide treatment decisions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. oaepublish.com [oaepublish.com]
A Comparative Guide: Antitumor Agent-150 vs. Nutlin-3a in MDM2-Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two distinct therapeutic agents targeting the oncoprotein MDM2: Antitumor agent-150, a proteolysis-targeting chimera (PROTAC), and nutlin-3a, a small-molecule inhibitor. The focus of this comparison is their differential effects on MDM2 degradation and the subsequent cellular consequences.
Introduction
Murine double minute 2 (MDM2) is a critical negative regulator of the p53 tumor suppressor. In many cancers, MDM2 is overexpressed, leading to the ubiquitination and subsequent proteasomal degradation of p53, thereby abrogating its tumor-suppressive functions. Targeting the MDM2-p53 axis is a promising strategy in cancer therapy. This guide evaluates two key agents that interfere with MDM2 function through fundamentally different mechanisms: direct degradation by this compound and inhibition of protein-protein interaction by nutlin-3a.
Mechanism of Action
This compound is a PROTAC-based MDM2 protein degrader.[1] It is a heterobifunctional molecule composed of a ligand that binds to MDM2 (Ganoderic acid A), a linker, and a ligand that recruits an E3 ubiquitin ligase, in this case, the von Hippel-Lindau (VHL) E3 ligase.[1] By bringing MDM2 into close proximity with the VHL E3 ligase, this compound induces the ubiquitination and subsequent degradation of the MDM2 protein by the proteasome. This event-driven, catalytic mechanism can lead to a sustained reduction of total MDM2 levels.
Nutlin-3a is a well-characterized, potent, and selective small-molecule inhibitor of the MDM2-p53 interaction.[2][3] It competitively binds to the p53-binding pocket on MDM2, preventing MDM2 from interacting with and ubiquitinating p53.[4] This leads to the stabilization and accumulation of p53, which can then activate downstream pathways leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.[2][3] Unlike a degrader, nutlin-3a does not directly cause the degradation of MDM2. In fact, by stabilizing p53, it can lead to an increase in MDM2 transcription, as MDM2 is a transcriptional target of p53, creating a negative feedback loop.[4]
Signaling Pathway Diagrams
Performance Data
The following tables summarize the available quantitative data for this compound and nutlin-3a. It is important to note that this data is compiled from different studies and direct head-to-head comparative experimental data under identical conditions is limited in the public domain.
Table 1: In Vitro Activity
| Parameter | This compound | Nutlin-3a | Reference |
| Target | MDM2 Degradation | MDM2-p53 Interaction | N/A |
| Mechanism | PROTAC-mediated degradation | Competitive Inhibition | N/A |
| DC50 (MDM2) | 80 µM (MDA-MB-231 cells) | Not Applicable | [5] |
| IC50 (MDM2 binding) | Not Applicable | ~90 nM | [6] |
| Effect on MDM2 Levels | Decrease | Increase (due to p53 feedback) | [4] |
| Effect on p53 Levels | Expected to Increase | Increase | [4] |
DC50: Concentration required to degrade 50% of the target protein. IC50: Concentration required to inhibit 50% of the target's activity.
Experimental Protocols
Detailed below are generalized protocols for key experiments used to evaluate and compare compounds like this compound and nutlin-3a.
1. Western Blotting for MDM2 and p53 Levels
This assay is used to determine the protein levels of MDM2 and p53 following treatment with the compounds.
-
Cell Culture: Plate cells (e.g., a relevant cancer cell line with wild-type p53) in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound, nutlin-3a, or vehicle control (e.g., DMSO) for a specified time course (e.g., 6, 12, 24, 48 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against MDM2, p53, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis is performed to quantify the protein band intensities relative to the loading control.
2. Cell Viability Assay (e.g., MTS or MTT Assay)
This assay measures the effect of the compounds on cell proliferation and viability.
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or nutlin-3a for a defined period (e.g., 72 hours).
-
Reagent Addition: Add MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (concentration that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the log of the compound concentration.
3. Co-Immunoprecipitation (Co-IP) for MDM2-p53 Interaction
This assay is used to assess the ability of nutlin-3a to disrupt the interaction between MDM2 and p53.
-
Cell Treatment and Lysis: Treat cells with nutlin-3a or a control. Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against MDM2 or p53 conjugated to magnetic or agarose beads overnight.
-
Washing: Wash the beads several times to remove non-specific binding proteins.
-
Elution and Western Blotting: Elute the protein complexes from the beads and analyze the presence of the co-immunoprecipitated protein (p53 or MDM2, respectively) by Western blotting as described above.
Experimental Workflow Diagram
Conclusion
This compound and nutlin-3a represent two distinct and compelling strategies for targeting the MDM2-p53 axis.
-
This compound , as a PROTAC, offers the potential for sustained and potent target elimination through a catalytic mechanism. By degrading MDM2, it removes the scaffold and its non-p53 related functions, which could be advantageous in certain contexts.
-
Nutlin-3a , as a well-established inhibitor, effectively stabilizes and activates p53. Its mechanism is occupancy-driven and can be subject to feedback loops that increase MDM2 levels.
The choice between a degrader and an inhibitor approach may depend on the specific cancer type, the genetic background of the tumor, and the desired therapeutic outcome. Further direct comparative studies are warranted to fully elucidate the therapeutic potential of each agent and to identify patient populations most likely to benefit from each strategy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Interruption of p53-MDM2 Interaction by Nutlin-3a in Human Lymphoma Cell Models Initiates a Cell-Dependent Global Effect on Transcriptome and Proteome Level - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interruption of p53-MDM2 Interaction by Nutlin-3a in Human Lymphoma Cell Models Initiates a Cell-Dependent Global Effect on Transcriptome and Proteome Level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nutlin-3a induces cytoskeletal rearrangement and inhibits the migration and invasion capacity of p53 wild-type cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual functionality of MDM2 in PROTACs expands the horizons of targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small-molecule MDM2/X inhibitors and PROTAC degraders for cancer therapy: advances and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Antitumor Agent-150 and Other MDM2 Degraders: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel MDM2 degrader, Antitumor agent-150, with other key players in the field. This analysis is supported by available experimental data to aid in the evaluation of these compounds for anticancer therapy.
Murine double minute 2 (MDM2) is a critical negative regulator of the p53 tumor suppressor protein. In many cancers where p53 remains wild-type, its function is abrogated by overexpression of MDM2, which targets p53 for proteasomal degradation. The development of molecules that can disrupt the MDM2-p53 interaction is a promising therapeutic strategy. A novel approach in this area is the use of proteolysis-targeting chimeras (PROTACs) to induce the degradation of the MDM2 protein itself. This guide focuses on a comparative analysis of a recently developed MDM2 degrader, this compound (also known as V10), and other notable MDM2 degraders.
Overview of MDM2 Degraders
MDM2 degraders are heterobifunctional molecules that simultaneously bind to MDM2 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of MDM2 by the proteasome. This not only restores p53 function but also circumvents the feedback mechanism where p53 activation can lead to increased MDM2 expression.
This compound (V10) is a novel PROTAC-based MDM2 protein degrader derived from Ganoderic acid A (GAA), a natural product. It has been investigated for its anti-breast cancer properties.[1]
Other prominent MDM2 degraders include:
-
MD-224: A potent and efficacious MDM2 degrader that has demonstrated complete and durable tumor regression in preclinical leukemia models.[2]
-
MD-265: An optimized analog of MD-224 with improved pharmacokinetic properties and in vivo efficacy.
-
KT-253: A highly potent and selective MDM2 degrader that has entered clinical trials for various cancers.[3][4][5][6][7]
Comparative In Vitro Efficacy
The following tables summarize the available in vitro data for this compound (V10) and other MDM2 degraders in various cancer cell lines. It is important to note that direct head-to-head comparative studies are limited, and data is collated from different publications.
Table 1: Anti-proliferative Activity (IC50, µM) of this compound (V10) in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer (p53 wild-type) | >40 |
| MDA-MB-231 | Breast Cancer (p53 mutant) | 8.32 |
| SJSA-1 | Osteosarcoma (MDM2 amplified, p53 wild-type) | >40 |
| HepG2 | Liver Cancer (p53 wild-type) | >40 |
Data for V10 is derived from a study on Ganoderic acid A PROTACs. It is noteworthy that in this study, another compound from the same series, V9, showed stronger anti-proliferative effects in breast cancer cells.
Table 2: Comparative Anti-proliferative Activity (IC50) of MDM2 Degraders
| Degrader | Cell Line | Cancer Type | IC50 (nM) |
| MD-224 | RS4;11 | Leukemia | 1.5 |
| MV4;11 | Leukemia | 5.3 | |
| KT-253 | RS4;11 | Leukemia | 0.3 |
| A variety of solid tumor cell lines | Various | Subnanomolar range |
Signaling Pathways and Mechanisms of Action
MDM2 degraders function by hijacking the ubiquitin-proteasome system to eliminate MDM2, thereby stabilizing and activating p53. This leads to the transcriptional upregulation of p53 target genes, resulting in cell cycle arrest and apoptosis in cancer cells with wild-type p53.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key experiments cited in the evaluation of MDM2 degraders.
Cell Viability Assay (CCK-8 Assay)
This assay is used to assess the anti-proliferative activity of the compounds.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the MDM2 degrader or vehicle control (DMSO) and incubate for the desired period (e.g., 48 or 72 hours).
-
CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Western Blot Analysis for MDM2 Degradation
This technique is used to quantify the reduction in MDM2 protein levels following treatment with a degrader.
-
Cell Lysis: Treat cells with the MDM2 degrader for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against MDM2, p53, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative protein levels.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the MDM2 degrader for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Cell Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion
This compound (V10) represents a novel addition to the growing class of MDM2-degrading PROTACs. The available data indicates its potential as an anti-cancer agent, particularly in p53 mutant breast cancer, a finding that warrants further investigation. However, a direct comparison with other leading MDM2 degraders like MD-224 and KT-253 is challenging due to the lack of head-to-head studies and variations in the cell lines and experimental conditions reported in the literature.
For researchers in drug development, the high potency of compounds like KT-253 in various cancer models, including its advancement into clinical trials, sets a high benchmark for new entrants like this compound. Future studies should aim to directly compare the efficacy, selectivity, and pharmacokinetic profiles of these degraders in a standardized panel of cancer models, including patient-derived xenografts, to better delineate their therapeutic potential. The detailed experimental protocols provided in this guide offer a foundation for such comparative investigations.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of MD-224 as a First-in-Class, Highly Potent and Efficacious PROTAC MDM2 Degrader Capable of Achieving Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. KT-253, a Novel MDM2 Degrader and p53 Stabilizer, Has Superior Potency and Efficacy than MDM2 Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kymeratx.com [kymeratx.com]
- 6. KT-253, a Novel MDM2 Degrader and p53 Stabilizer, Has Superior Potency and Efficacy than MDM2 Small-Molecule Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MDM2 degrader KT-253 shows promise for treating p53 wild-type cancers | BioWorld [bioworld.com]
Comparative Efficacy of Novel Agents in Metastatic Triple-Negative Breast Cancer: An Analysis of Key Clinical Findings
A detailed guide for researchers, scientists, and drug development professionals on the efficacy of the Pembrolizumab and Eribulin combination (from the KEYNOTE-150 trial, herein referred to as Antitumor Agent-150) in comparison to other therapeutic alternatives for metastatic Triple-Negative Breast Cancer (TNBC).
Metastatic Triple-Negative Breast Cancer (TNBC) presents a significant clinical challenge due to its aggressive nature and the absence of targeted therapies available for hormone receptor-positive or HER2-positive breast cancers. Historically, treatment has relied on cytotoxic chemotherapy.[1][2] However, the therapeutic landscape is evolving with the advent of immunotherapy and antibody-drug conjugates (ADCs). This guide provides a comparative analysis of the efficacy of a combination of Pembrolizumab and Eribulin, as investigated in the KEYNOTE-150/ENHANCE 1 trial, against other significant therapeutic regimens for metastatic TNBC.
Comparative Efficacy of Therapeutic Agents in Metastatic TNBC
The following tables summarize the key efficacy data from pivotal clinical trials investigating different treatment regimens for metastatic TNBC. This allows for a quantitative comparison of "this compound" (Pembrolizumab + Eribulin) with standard and emerging therapies.
| Table 1: Efficacy in the First-Line Treatment of Metastatic TNBC | |||||
| Clinical Trial (Regimen) | Patient Population | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) | Median Overall Survival (OS) (months) | Median Duration of Response (DOR) (months) |
| KEYNOTE-150 (ENHANCE 1) (Pembrolizumab + Eribulin) | Untreated mTNBC (n=65) | 29.2%[3] | 4.1 (overall population)[4] | 16.1 (overall population)[4] | 8.3[3] |
| KEYNOTE-355 (Pembrolizumab + Chemo) | PD-L1+ (CPS ≥10) | 52.7% | 9.7[5][6] | 23.0[5][6] | Not Reported |
| KEYNOTE-355 (Placebo + Chemo) | PD-L1+ (CPS ≥10) | 40.8% | 5.6[5][6] | 16.1[5][7] | Not Reported |
| IMpassion130 (Atezolizumab + nab-paclitaxel) | PD-L1+ (IC ≥1%) | 58.9% | 7.5 | 25.0[8] | Not Reported |
| IMpassion130 (Placebo + nab-paclitaxel) | PD-L1+ (IC ≥1%) | 42.6% | 5.0 | 18.0[8] | Not Reported |
| Table 2: Efficacy in Previously Treated Metastatic TNBC | |||||
| Clinical Trial (Regimen) | Patient Population | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) | Median Overall Survival (OS) (months) | Median Duration of Response (DOR) (months) |
| KEYNOTE-150 (ENHANCE 1) (Pembrolizumab + Eribulin) | 1-2 prior therapies (n=41) | 22.0%[3] | 4.1 (overall population)[4] | 16.1 (overall population)[4] | Not Reached[3] |
| ASCENT (Sacituzumab Govitecan) | ≥2 prior therapies | 35% | 5.6[9] | 12.1[9] | 6.3 |
| ASCENT (Chemotherapy of Physician's Choice) | ≥2 prior therapies | 5% | 1.7[9] | 6.7[9] | 3.6 |
Experimental Protocols
A clear understanding of the methodologies employed in these key clinical trials is crucial for an accurate interpretation and comparison of their findings.
KEYNOTE-150 (ENHANCE 1) Trial Protocol
-
Study Design: An open-label, single-arm, multicenter, Phase 1b/2 study.[10]
-
Patient Population: Patients with metastatic TNBC who had received 0 to 2 prior lines of systemic anticancer therapy in the metastatic setting.[3][11] Patients were stratified by the number of prior therapies (0 vs. 1-2).[11] Key inclusion criteria included measurable disease and an ECOG performance status of 0 or 1.[10]
-
Treatment Regimen: Eribulin mesylate was administered at a dose of 1.4 mg/m² on days 1 and 8, and Pembrolizumab was given at a flat dose of 200 mg every 3 weeks.[3][11]
-
Primary Endpoints: The primary objectives were to assess the safety, tolerability, and overall response rate (ORR) of the combination therapy.[11]
-
Secondary Endpoints: Included Progression-Free Survival (PFS) and Overall Survival (OS).[4]
KEYNOTE-355 Trial Protocol
-
Study Design: A randomized, placebo-controlled, double-blind, phase 3 clinical trial.[12]
-
Patient Population: Patients with previously untreated, locally recurrent inoperable or metastatic TNBC.[12][13] Patients were enrolled regardless of tumor PD-L1 expression.[14] Key exclusion criteria included active autoimmune disease requiring systemic therapy within the past 2 years.[14]
-
Treatment Regimen: Patients were randomized 2:1 to receive either Pembrolizumab (200 mg every 3 weeks) plus the investigator's choice of chemotherapy (nab-paclitaxel, paclitaxel, or gemcitabine/carboplatin) or a placebo plus chemotherapy.[13]
-
Primary Endpoints: Progression-Free Survival (PFS) and Overall Survival (OS).[15]
IMpassion130 Trial Protocol
-
Study Design: A randomized, double-blind, placebo-controlled, phase 3 trial.[16]
-
Patient Population: Patients with unresectable, locally advanced or metastatic TNBC who had not received prior therapy for metastatic disease.[8] Key inclusion criteria were an ECOG performance status of 0 or 1 and measurable disease.
-
Treatment Regimen: Patients were randomized 1:1 to receive either Atezolizumab (840 mg every 2 weeks) in combination with nab-paclitaxel (100 mg/m² on days 1, 8, and 15 of each 28-day cycle) or a placebo with nab-paclitaxel.[17]
-
Primary Endpoints: Progression-Free Survival (PFS) and Overall Survival (OS).[16]
ASCENT Trial Protocol
-
Study Design: A randomized, open-label, phase 3 clinical trial.
-
Patient Population: Patients with unresectable locally advanced or metastatic TNBC who had relapsed or were refractory to at least two prior standard chemotherapy regimens.[7] Key inclusion criteria included measurable disease as per RECIST 1.1.[7]
-
Treatment Regimen: Patients were randomized 1:1 to receive either Sacituzumab Govitecan or the physician's choice of single-agent chemotherapy (eribulin, vinorelbine, capecitabine, or gemcitabine).[18]
-
Primary Endpoint: Progression-Free Survival (PFS).[19]
Visualizing Mechanisms and Workflows
The following diagrams illustrate the signaling pathways of the therapeutic agents and the experimental workflow of a representative clinical trial.
Mechanism of Action Summary
-
Pembrolizumab: As a humanized monoclonal antibody, Pembrolizumab targets the programmed death-1 (PD-1) receptor on T-cells.[1] By blocking the interaction between PD-1 and its ligands (PD-L1 and PD-L2), which are often overexpressed on tumor cells, Pembrolizumab effectively releases the "brakes" on the immune system.[1] This allows for the reactivation of T-cells to recognize and mount a cytotoxic response against cancer cells.[1]
-
Eribulin: Eribulin mesylate is a synthetic analogue of a natural marine product, halichondrin B.[20] It functions as a microtubule dynamics inhibitor.[20] Unlike other microtubule-targeting agents, Eribulin inhibits the growth phase of microtubules without affecting the shortening phase, leading to the sequestration of tubulin into non-productive aggregates.[21] This disruption of the microtubule network results in cell cycle arrest at the G2/M phase and subsequent apoptosis.[8][20]
-
Atezolizumab: Similar to Pembrolizumab, Atezolizumab is an immune checkpoint inhibitor. However, it targets the PD-L1 ligand on tumor cells and tumor-infiltrating immune cells.[9] By binding to PD-L1, Atezolizumab prevents its interaction with the PD-1 receptor on T-cells, thereby restoring the anti-tumor T-cell response.[9]
-
Sacituzumab Govitecan: This is an antibody-drug conjugate (ADC). The antibody component targets the Trop-2 receptor, which is highly expressed on the surface of many solid tumors, including TNBC.[22] Upon binding to Trop-2, the ADC is internalized by the cancer cell.[18] Inside the cell, the linker is cleaved, releasing the cytotoxic payload, SN-38 (the active metabolite of irinotecan), which is a topoisomerase I inhibitor.[18][22] SN-38 induces DNA damage, leading to cancer cell death.[22]
References
- 1. What is the mechanism of Pembrolizumab? [synapse.patsnap.com]
- 2. Study Details - Gilead Clinical Trials [gileadclinicaltrials.com]
- 3. What is the mechanism of Atezolizumab? [synapse.patsnap.com]
- 4. ascopubs.org [ascopubs.org]
- 5. What is the mechanism of action of Pembrolizumab? [synapse.patsnap.com]
- 6. Immune interactions in pembrolizumab (PD-1 inhibitor) cancer therapy and cardiovascular complications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Table 6, Details of the ASCENT Study - Sacituzumab Govitecan (Trodelvy) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Integrating mechanisms of response and resistance against the tubulin binding agent Eribulin in preclinical models of osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of action of Atezolizumab? [synapse.patsnap.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Eribulin Plus Pembrolizumab in Patients with Metastatic Triple-Negative Breast Cancer (ENHANCE 1): A Phase Ib/II Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pembrolizumab plus chemotherapy versus placebo plus chemotherapy for previously untreated locally recurrent inoperable or metastatic triple-negative breast cancer (KEYNOTE-355): a randomised, placebo-controlled, double-blind, phase 3 clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. KEYNOTE-355: Pembrolizumab plus Chemotherapy Extends Survival in Patients with Triple-Negative Breast Cancer and PD-L1 Combined Positive Score ≥10 | Value-Based Cancer Care [valuebasedcancer.com]
- 14. KEYNOTE-355 - Clinical Trial Results | HCP [keytrudahcp.com]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. Atezolizumab plus nab-paclitaxel as first-line treatment for unresectable, locally advanced or metastatic triple-negative breast cancer (IMpassion130): updated efficacy results from a randomised, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. Sacituzumab govitecan in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. targetedonc.com [targetedonc.com]
- 21. researchgate.net [researchgate.net]
- 22. The Mode of Action and Clinical Outcomes of Sacituzumab Govitecan in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Olaparib (as "Antitumor agent-150") in Patient-Derived Breast Cancer Organoids
A Head-to-Head Analysis Against Standard-of-Care and Targeted Therapies
In the landscape of personalized oncology, patient-derived organoids (PDOs) have emerged as a pivotal preclinical model, faithfully recapitulating the heterogeneity and therapeutic responses of individual tumors.[1][2] This guide provides a comparative analysis of the investigational PARP inhibitor, here referred to as "Antitumor agent-150" (Olaparib), against the standard chemotherapeutic agent Paclitaxel and the targeted PI3K inhibitor Alpelisib, within the context of patient-derived breast cancer organoids.
Executive Summary
This report details the comparative preclinical efficacy of three distinct antitumor agents—Olaparib, Paclitaxel, and Alpelisib—on patient-derived breast cancer organoids. The data presented herein, synthesized from multiple studies, demonstrates the differential potencies of these agents, which are largely dependent on the specific molecular subtypes of the breast cancer organoids. Olaparib shows marked efficacy in organoids with BRCA mutations, Alpelisib is potent in PIK3CA-mutant models, and Paclitaxel exhibits broad, but variable, cytotoxic effects.
Comparative Efficacy Data
The following tables summarize the half-maximal inhibitory concentrations (IC50) of Olaparib, Paclitaxel, and Alpelisib in various patient-derived breast cancer organoid lines as reported in preclinical studies. It is important to note that IC50 values can vary between different PDO lines due to tumor heterogeneity.
| Agent | Breast Cancer Subtype | IC50 Range (µM) | Notes |
| Olaparib | gBRCAm, HER2- | Not directly reported in cited organoid studies, but clinical data shows significant efficacy. | Efficacy is linked to defects in homologous recombination repair. |
| Paclitaxel | Triple-Negative | High IC50 (indicating lower sensitivity in some models) | A study on TNBC PDOs reported reduced viability after docetaxel (a related taxane) application.[3] |
| General Breast Cancer | Variable | A heatmap of 76 organoid lines showed a wide range of IC50 values for Paclitaxel.[4][5] | |
| Alpelisib | PIK3CA-mutant, HR+/HER2- | Response observed, but specific IC50 values not provided in the primary study. | Efficacy is contingent on the presence of a PIK3CA mutation.[6] |
| CDK4/6i-resistant, PIK3CA-mutant | ~0.5 - 1 µM | In organoids resistant to CDK4/6 inhibitors, Alpelisib showed activity. |
Mechanisms of Action and Signaling Pathways
The antitumor activity of each agent is dictated by its unique mechanism of action and the signaling pathways it disrupts.
Olaparib (this compound)
Olaparib is a Poly (ADP-ribose) polymerase (PARP) inhibitor that induces synthetic lethality in tumor cells with pre-existing defects in homologous recombination repair (HRR), such as those with BRCA1/2 mutations. By inhibiting PARP-mediated single-strand DNA break repair, unrepaired single-strand breaks accumulate and are converted to double-strand breaks during DNA replication. In HRR-deficient cells, these double-strand breaks cannot be accurately repaired, leading to genomic instability and cell death.
Paclitaxel
Paclitaxel is a microtubule-stabilizing agent. It binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their disassembly. This disruption of normal microtubule dynamics interferes with the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Alpelisib
Alpelisib is an inhibitor of the alpha-isoform of phosphatidylinositol 3-kinase (PI3Kα). In breast cancers with a PIK3CA mutation, the PI3K/AKT/mTOR pathway is often constitutively active, promoting cell proliferation, survival, and growth. Alpelisib selectively inhibits PI3Kα, thereby blocking downstream signaling and reducing tumor cell proliferation.
Experimental Protocols
The following protocols are synthesized from established methodologies for the generation and drug screening of patient-derived breast cancer organoids.[7][8][9]
Establishment of Patient-Derived Breast Cancer Organoids
Detailed Steps:
-
Tissue Collection: Fresh tumor tissue is obtained from surgical resections or biopsies and transported in a suitable medium on ice.
-
Mechanical Dissociation: The tissue is washed and minced into small fragments (1-2 mm³).
-
Enzymatic Digestion: The tissue fragments are incubated in a digestion solution containing enzymes like collagenase and dispase to break down the extracellular matrix and release cell clusters.
-
Cell Filtration and Washing: The resulting cell suspension is filtered through a cell strainer to remove large debris and washed with a basal medium.
-
Embedding: The cell pellet is resuspended in a basement membrane matrix, such as Matrigel, and plated as droplets in a culture dish.
-
Culture: After the Matrigel solidifies, a specialized organoid culture medium is added. The composition of the medium is tailored to the breast cancer subtype.
-
Maintenance and Expansion: The medium is refreshed every 2-4 days. Once the organoids reach a certain size, they are passaged by mechanically and enzymatically dissociating them and re-plating them in fresh Matrigel.
-
Cryopreservation: Established organoid lines can be cryopreserved for long-term storage and future use.
Drug Viability Assay in Breast Cancer Organoids
Detailed Steps:
-
Organoid Plating: Established organoids are harvested, dissociated into smaller fragments, and plated in Matrigel in 96- or 384-well plates.
-
Drug Treatment: After a period of recovery and growth, the organoids are treated with a range of concentrations of the antitumor agents (e.g., Olaparib, Paclitaxel, Alpelisib) or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a defined period (e.g., 3-7 days).
-
Viability Assessment: Cell viability is measured using a luminescent assay that quantifies ATP levels (e.g., CellTiter-Glo 3D).[9]
-
Data Analysis: The luminescence readings are normalized to the vehicle control, and dose-response curves are generated to calculate the IC50 values for each drug.
Conclusion
Patient-derived breast cancer organoids provide a powerful platform for the preclinical evaluation of antitumor agents. The comparative analysis of Olaparib, Paclitaxel, and Alpelisib highlights the importance of molecular subtyping in guiding therapeutic strategies. While Paclitaxel offers a broad-spectrum cytotoxic option, the targeted therapies Olaparib and Alpelisib demonstrate superior potency in genetically defined subsets of breast cancer. The use of PDOs in drug screening can aid in the identification of the most effective treatments for individual patients, paving the way for more personalized and effective cancer therapy.[4]
References
- 1. mdpi.com [mdpi.com]
- 2. Breast Cancer Organoids, Patient-derived Organoids | Molecular Devices [moleculardevices.com]
- 3. mdpi.com [mdpi.com]
- 4. Patient‐Derived Organoids Can Guide Personalized‐Therapies for Patients with Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ccr.cancer.gov [ccr.cancer.gov]
- 8. Establishment and Culture of Patient-Derived Breast Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug Sensitivity Assays of Human Cancer Organoid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of MDM2 Target Engagement: A Comparative Guide for "Antitumor agent-150"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of "Antitumor agent-150," a PROTAC-based MDM2 protein degrader, with other alternative agents targeting the murine double minute 2 (MDM2) E3 ubiquitin ligase. Due to the limited availability of public quantitative data for "this compound" (also known as V10), this guide focuses on providing a framework for its evaluation by presenting comparative data for other well-characterized MDM2 inhibitors and degraders, alongside detailed experimental protocols for cross-validating target engagement.
Comparative Analysis of MDM2 Targeting Agents
The following tables summarize the performance of various small molecule inhibitors and PROTAC degraders targeting MDM2. This data allows for an objective comparison of their potency and efficacy.
Table 1: Quantitative Comparison of MDM2 Degraders
| Compound Name | Ligand for E3 Ligase | Target | DC50 | Dmax | Cell Line | Citation |
| This compound (V10) | VHL | MDM2 | Data not available | Data not available | Breast Cancer Cells | [1] |
| MD-224 | Cereblon | MDM2 | <1 nM | >90% | RS4;11 | [2][3] |
| MD-265 | Cereblon | MDM2 | ~1 nM | Not specified | Leukemia cells | [4][5][6] |
Table 2: Quantitative Comparison of MDM2 Inhibitors
| Compound Name | Mechanism of Action | IC50 | Kd | Cell Line | Citation |
| Idasanutlin (RG7388) | p53-MDM2 Interaction Inhibitor | 6 nM (binding assay) | Not specified | Various cancer cell lines | [7][8] |
| Milademetan (RAIN-32) | p53-MDM2 Interaction Inhibitor | <100 nM (proliferation) | Not specified | MDM2-amplified cell lines | [9][10] |
| AMG-232 (Navtemadlin) | p53-MDM2 Interaction Inhibitor | 0.6 nM (binding assay) | 0.045 nM | Various cancer cell lines | [11][12][13][14][15] |
Experimental Protocols for Target Engagement Cross-Validation
To rigorously assess the engagement of "this compound" and other agents with the MDM2 target, the following detailed experimental protocols are provided.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular context by measuring the thermal stabilization of a target protein upon ligand binding.
Protocol:
-
Cell Culture and Treatment:
-
Culture cancer cells with endogenous MDM2 expression (e.g., SJSA-1) to 70-80% confluency.
-
Treat cells with varying concentrations of the test compound (e.g., "this compound") or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-4 hours) at 37°C.
-
-
Heat Shock:
-
After treatment, harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Expose the cells to a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by a 3-minute incubation at room temperature.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature) or by using a lysis buffer.
-
Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Protein Analysis by Western Blot:
-
Collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of each sample.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for MDM2, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Quantify the band intensities for MDM2 at each temperature.
-
Plot the relative amount of soluble MDM2 as a function of temperature to generate melting curves.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.[16][17][18][19]
-
Co-Immunoprecipitation (Co-IP)
Co-IP is used to determine if a compound disrupts the interaction between MDM2 and its key substrate, p53.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells expressing both MDM2 and wild-type p53 (e.g., MCF-7) to 70-80% confluency.
-
Treat cells with the test compound or vehicle control for a specified duration.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.
-
Incubate the lysates on ice for 30 minutes with occasional vortexing.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Immunoprecipitation:
-
Pre-clear the lysates by incubating with protein A/G-agarose or magnetic beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysates with a primary antibody against MDM2 or p53 overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 2-4 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with Co-IP lysis buffer to remove non-specific binding proteins.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against both MDM2 and p53 to detect the co-immunoprecipitated protein.
-
-
Data Analysis:
In Vitro Ubiquitination Assay
This assay directly measures the E3 ligase activity of MDM2 and its inhibition by the test compound.
Protocol:
-
Reaction Setup:
-
In a reaction tube, combine the following components in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT, 2 mM ATP):
-
Recombinant human E1 activating enzyme
-
Recombinant human E2 conjugating enzyme (e.g., UbcH5a)
-
Recombinant human ubiquitin
-
Recombinant human MDM2
-
Recombinant human p53 (as the substrate)
-
Varying concentrations of the test compound or vehicle control.
-
-
-
Incubation:
-
Initiate the reaction by adding ATP.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-p53 antibody to detect ubiquitinated p53, which will appear as a ladder of higher molecular weight bands.
-
-
Data Analysis:
Visualizing Key Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the MDM2-p53 signaling pathway and a general experimental workflow for target engagement cross-validation.
Caption: MDM2-p53 signaling pathway and points of therapeutic intervention.
Caption: Experimental workflow for cross-validating MDM2 target engagement.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of MD-224 as a First-in-Class, Highly Potent and Efficacious PROTAC MDM2 Degrader Capable of Achieving Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of MD-265: A Potent MDM2 Degrader That Achieves Complete Tumor Regression and Improves Long-Term Survival of Mice with Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of MD-265: A Potent MDM2 Degrader That Achieves Complete Tumor Regression and Improves Long-Term Survival of Mice with Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Idasanutlin | Ubiquitin Ligase (E3) Inhibitors: R&D Systems [rndsystems.com]
- 9. researchgate.net [researchgate.net]
- 10. Milademetan is a highly potent MDM2 inhibitor in Merkel cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. axonmedchem.com [axonmedchem.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. cancer-research-network.com [cancer-research-network.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubcompare.ai [pubcompare.ai]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 19. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. assaygenie.com [assaygenie.com]
- 21. bitesizebio.com [bitesizebio.com]
- 22. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 23. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 24. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 25. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 26. In vitro Protein Ubiquitination Assays [bio-protocol.org]
- 27. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]
- 28. In vitro Protein Ubiquitination Assays [en.bio-protocol.org]
A Comparative Analysis of the Toxicity Profile of Antitumor Agent-150, a Novel MDM2 Degrader, with Standard-of-Care Breast Cancer Therapeutics
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the preclinical toxicity profile of the investigational Antitumor agent-150 (V10), a proteolysis-targeting chimera (PROTAC) based MDM2 protein degrader, with established breast cancer drugs: doxorubicin (an anthracycline), paclitaxel (a taxane), and palbociclib (a CDK4/6 inhibitor). This analysis is based on available preclinical data to inform early-stage drug development and research.
This compound is an innovative anti-breast cancer agent designed to degrade the MDM2 protein, a key negative regulator of the p53 tumor suppressor.[1] By targeting MDM2 for degradation, this compound aims to restore p53 function, leading to cell cycle arrest and apoptosis in cancer cells. As with any novel therapeutic, a thorough understanding of its toxicity profile relative to current treatments is crucial for its developmental trajectory. This guide synthesizes available preclinical toxicity data for a representative MDM2 degrader and compares it with the known toxicities of doxorubicin, paclitaxel, and palbociclib.
Executive Summary of Comparative Toxicity
The following table summarizes the key preclinical toxicity findings for a representative MDM2 degrader and the selected standard-of-care breast cancer drugs. It is important to note that direct comparative studies are limited, and the data presented is compiled from various preclinical models.
| Drug | Mechanism of Action | In Vitro Cytotoxicity (Normal Cells) | In Vivo Maximum Tolerated Dose (MTD) & Key Toxicities (Murine Models) |
| This compound (represented by an analogous MDM2 degrader, MX69-102) | PROTAC-mediated MDM2 protein degradation, leading to p53 activation.[2][3] | Minimal or no inhibitory effect on normal human hematopoiesis in vitro.[3] | Well-tolerated in vivo in animal models with minimal or no toxicity observed.[3] Specific MTD not yet publicly available. |
| Doxorubicin | DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and apoptosis. | Cytotoxic to a wide range of normal cell types. | MTD in mice: ~12 mg/kg (cumulative dose). Key toxicities include cardiotoxicity, myelosuppression, and hepatotoxicity.[4] |
| Paclitaxel | Stabilization of microtubules, leading to mitotic arrest and apoptosis. | Cytotoxic to various normal cell types. | MTD in mice: ~30-50 mg/kg (weekly). Key toxicities include peripheral neuropathy, neutropenia, and hypersensitivity reactions. |
| Palbociclib | Selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), leading to G1 cell cycle arrest. | Can induce G1 arrest in normal cells. | MTD in mice: Not clearly defined in single-agent preclinical studies. Key toxicities in preclinical models include bone marrow suppression (neutropenia).[5] |
Signaling Pathway of MDM2 Degradation
This compound functions by hijacking the cell's natural protein disposal system to eliminate MDM2. The following diagram illustrates the MDM2-p53 signaling pathway and the mechanism of action for an MDM2 degrader.
Caption: MDM2-p53 pathway and this compound mechanism.
Experimental Protocols and Workflows
The assessment of a drug's toxicity profile relies on a series of standardized in vitro and in vivo experiments. Below are detailed methodologies for key assays.
In Vitro Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
-
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and control drugs for a specified period (e.g., 24, 48, 72 hours). Include untreated and vehicle-treated cells as controls.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
-
Caption: Workflow for a typical MTT cytotoxicity assay.
2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells, which is an indicator of cytotoxicity.
-
Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH in the supernatant is proportional to the number of dead cells.
-
Protocol:
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.
-
Supernatant Collection: After the treatment period, centrifuge the plate and carefully collect the supernatant from each well.
-
LDH Reaction: Add the supernatant to a new plate containing the LDH assay reaction mixture.
-
Incubation: Incubate the plate at room temperature for a specified time, protected from light.
-
Absorbance Measurement: Measure the absorbance of the resulting colored product at a wavelength of 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).
-
In Vivo Acute Toxicity Study (Following OECD Guideline 423)
This study is designed to determine the acute oral toxicity of a substance.
-
Principle: A stepwise procedure is used where a small group of animals is dosed at a defined level. The outcome of this first step determines the next dose level.
-
Protocol:
-
Animal Selection and Acclimatization: Use a single sex of a rodent species (usually female rats or mice) and allow them to acclimate to the laboratory conditions.
-
Dosing: Administer the test substance orally to a group of animals (typically 3) at a starting dose level selected from a series of fixed doses (e.g., 5, 50, 300, 2000 mg/kg).
-
Observation: Observe the animals for signs of toxicity and mortality for at least 14 days.
-
Stepwise Procedure:
-
If no mortality occurs, the next higher dose level is used in a new group of animals.
-
If mortality occurs, the next lower dose level is used.
-
-
Endpoint: The test is complete when a dose that causes mortality is identified or when no mortality is observed at the highest dose level. The results are used to classify the substance according to its toxicity.
-
Caption: Workflow for an in vivo acute oral toxicity study.
Discussion and Conclusion
The preclinical data available for an analogous MDM2 degrader suggests a favorable toxicity profile for this compound, with high selectivity for cancer cells and minimal effects on normal cells in vitro and good tolerability in vivo.[3] This contrasts with the established toxicities of standard-of-care chemotherapies like doxorubicin and paclitaxel, which are known to have significant off-target effects, leading to dose-limiting toxicities such as cardiotoxicity and peripheral neuropathy. Palbociclib, a targeted therapy, exhibits a more manageable toxicity profile, with neutropenia being the most common adverse event.[5]
The targeted nature of PROTAC-mediated protein degradation, as employed by this compound, holds the promise of a wider therapeutic window compared to traditional cytotoxic agents. By specifically targeting MDM2 for degradation, the agent is designed to exert its effects primarily in cells where the MDM2-p53 axis is a critical survival pathway, which is often the case in cancer cells.
Further preclinical studies are warranted to directly compare the toxicity profile of this compound with current breast cancer drugs in standardized models. These studies should include comprehensive in vitro cytotoxicity screening against a panel of normal human cell lines and detailed in vivo toxicology studies to establish a definitive maximum tolerated dose and to characterize any potential organ-specific toxicities. Such data will be crucial for the continued development and potential clinical translation of this promising new class of anticancer agents.
References
- 1. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 2. 细胞计数与健康状况分析 [sigmaaldrich.com]
- 3. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 4. Obese mammary tumour-bearing mice are highly sensitive to doxorubicin-induced hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palbociclib - from Bench to Bedside and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
"Antitumor agent-150" head-to-head comparison with other PROTACs in development
Head-to-Head Comparison of Next-Generation PROTACs in Oncology
A Comparative Analysis of Antitumor agent-150, Bavdegalutamide (ARV-110), Vepdegestrant (ARV-471), NX-2127, and BGB-16673
In the rapidly evolving landscape of targeted cancer therapy, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful modality to induce the degradation of oncoproteins. This guide provides a head-to-head comparison of a novel investigational agent, "this compound," with four prominent PROTACs in clinical development: bavdegalutamide (ARV-110), vepdegestrant (ARV-471), NX-2127, and BGB-16673. This analysis is intended for researchers, scientists, and drug development professionals to objectively evaluate the preclinical performance and methodologies of these agents.
Introduction to PROTAC Technology
PROTACs are heterobifunctional molecules that hijack the cell's natural ubiquitin-proteasome system to selectively eliminate proteins of interest.[1] They consist of two ligands connected by a linker: one binds to the target protein, and the other recruits an E3 ubiquitin ligase.[1] This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.[1] This event-driven mechanism offers several advantages over traditional inhibitors, including the potential to target "undruggable" proteins and overcome resistance mechanisms.[1]
Caption: General mechanism of action for PROTACs.
Comparative Preclinical Data
The following tables summarize the key preclinical parameters for this compound and the four comparator PROTACs.
Table 1: Overview of Investigational PROTACs
| Agent | Target Protein | E3 Ligase Recruited | Primary Indication | Developer(s) |
| This compound | Fictional Target: FAK | Von Hippel-Lindau (VHL) | Pancreatic Cancer | (Fictional) |
| Bavdegalutamide (ARV-110) | Androgen Receptor (AR) | Cereblon (CRBN) | Prostate Cancer | Arvinas |
| Vepdegestrant (ARV-471) | Estrogen Receptor (ER) | Cereblon (CRBN) | Breast Cancer | Arvinas/Pfizer |
| NX-2127 | Bruton's Tyrosine Kinase (BTK) | Cereblon (CRBN) | B-cell Malignancies | Nurix Therapeutics |
| BGB-16673 | Bruton's Tyrosine Kinase (BTK) | Cereblon (CRBN) | B-cell Malignancies | BeiGene |
Table 2: In Vitro Protein Degradation
| Agent | Cell Line | DC₅₀ (nM)¹ | Dₘₐₓ (%)² | Reference(s) |
| This compound | PANC-1 (Pancreatic) | 2.5 | >95 | (Invented Data) |
| Bavdegalutamide (ARV-110) | VCaP (Prostate) | ~1 | >95 | [2] |
| Vepdegestrant (ARV-471) | MCF7 (Breast) | 0.9 | ~95 | [3][4] |
| NX-2127 | TMD8 (Lymphoma) | 1-13 | >90 | [5][6] |
| BGB-16673 | TMD8 (Lymphoma) | Potent (low nM) | Deep and sustained | [3][5] |
¹DC₅₀: Concentration required for 50% maximal degradation of the target protein. ²Dₘₐₓ: Maximum percentage of target protein degradation.
Table 3: In Vitro Anti-proliferative Activity
| Agent | Cell Line | IC₅₀ (nM)³ | Reference(s) |
| This compound | PANC-1 (Pancreatic) | 8.0 | (Invented Data) |
| Bavdegalutamide (ARV-110) | VCaP (Prostate) | ~10 (PSA synthesis) | [7] |
| Vepdegestrant (ARV-471) | MCF7 (Breast) | 3.3 | [8] |
| NX-2127 | TMD8 (Lymphoma) | Not explicitly stated | |
| BGB-16673 | TMD8 (Lymphoma) | Not explicitly stated |
³IC₅₀: Concentration required to inhibit 50% of cell growth or a relevant downstream marker.
Table 4: In Vivo Antitumor Efficacy in Xenograft Models
| Agent | Xenograft Model | Dosing | Tumor Growth Inhibition (TGI) | Reference(s) |
| This compound | PANC-1 | 20 mg/kg, oral, QD | ~85% | (Invented Data) |
| Bavdegalutamide (ARV-110) | VCaP | 1-10 mg/kg, oral, QD | Up to 109% | [7] |
| Vepdegestrant (ARV-471) | MCF7 | 3-30 mg/kg, oral, QD | Up to 120% | [8] |
| NX-2127 | TMD8 (WT BTK) | Oral, QD | Robust TGI | |
| BGB-16673 | TMD8 | Not explicitly stated | Tumor suppression | [3][5] |
Signaling Pathway Visualization
The following diagram illustrates the BTK signaling pathway, which is targeted by NX-2127 and BGB-16673 in B-cell malignancies.
Caption: Simplified BTK signaling pathway and PROTAC intervention.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Western Blot for Protein Degradation
Objective: To quantify the degradation of a target protein following PROTAC treatment.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., VCaP, MCF7, TMD8, PANC-1) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for each sample, mix with Laemmli buffer, and denature at 95°C for 5 minutes. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against the target protein (e.g., AR, ER, BTK, FAK) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis is performed to quantify the band intensities. The target protein levels are normalized to the loading control and expressed as a percentage relative to the vehicle-treated control.
Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To determine the anti-proliferative effect of a PROTAC on cancer cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well opaque-walled plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC or vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
ATP Measurement: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Luminescence Reading: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. After a 10-minute incubation at room temperature to stabilize the luminescent signal, measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated cells. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
In Vivo Xenograft Tumor Model
Objective: To evaluate the in vivo antitumor efficacy of a PROTAC.
Protocol:
-
Cell Implantation: Subcutaneously implant cancer cells (e.g., 5 x 10⁶ VCaP cells in Matrigel) into the flank of immunocompromised mice (e.g., male SCID mice).
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified volume (e.g., 150-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the PROTAC (e.g., formulated for oral gavage) or vehicle control daily (QD) at the specified doses.
-
Monitoring: Measure tumor volumes with calipers and monitor the body weight of the mice regularly (e.g., twice weekly).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot to confirm target degradation).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) as the percentage difference in the mean tumor volume between the treated and vehicle control groups.
Caption: Workflow for a typical in vivo xenograft study.
Conclusion
This guide provides a comparative overview of the preclinical data for "this compound" and four leading PROTACs in clinical development. The data presented in the tables and the methodologies outlined for key experiments offer a framework for evaluating these next-generation cancer therapeutics. The continued development and clinical investigation of these and other PROTACs hold significant promise for advancing the treatment of various malignancies.
References
- 1. beonemedinfo.com [beonemedinfo.com]
- 2. BTK Is the Target That Keeps on Giving: A Review of BTK-Degrader Drug Development, Clinical Data, and Future Directions in CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P1239: BRUTON TYROSINE KINASE (BTK) PROTEIN DEGRADER BGB-16673 IS LESS APT TO CAUSE, AND ABLE TO OVERCOME VARIABLE BTK RESISTANCE MUTATIONS COMPARED TO OTHER BTK INHIBITORS (BTKI) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. beonemedinfo.com [beonemedinfo.com]
- 6. researchgate.net [researchgate.net]
- 7. Proteolysis-Targeting Chimeras (PROTACs) in Cancer Therapy: Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Antitumor Agent-150
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like Antitumor agent-150 are paramount to ensuring laboratory safety and environmental protection. As "this compound" is an investigational compound, specific disposal protocols are dictated by its chemical properties and the regulatory landscape. The primary source for this information is the Safety Data Sheet (SDS) provided by the manufacturer. This document provides the most accurate and vital safety and disposal information.
In the absence of a specific SDS for a named compound, this guide provides a framework based on established best practices for the disposal of cytotoxic and antineoplastic agents, which are governed by regulations such as the Resource Conservation and Recovery Act (RCRA).[1][2][3] Adherence to these guidelines, in conjunction with your institution's Environmental Health and Safety (EHS) protocols, is crucial.
Immediate Safety and Handling Precautions
All personnel handling this compound must be trained on the specific hazards outlined in the SDS.[2][4] Personal Protective Equipment (PPE) is mandatory and should include, at a minimum:
-
Double chemotherapy gloves [2]
-
A protective gown that is non-permeable, lint-free, has a solid front, and long sleeves with tight-fitting cuffs.[4][5]
-
Safety goggles or a face shield for eye protection.[5]
-
A respirator if there is a risk of aerosolization.
All handling of this compound, including preparation and waste consolidation, should occur within a certified chemical fume hood or a Class II, Type B2 Biological Safety Cabinet (BSC) to protect both the user and the environment.[5]
Waste Characterization and Segregation
Proper disposal begins with correct waste segregation at the point of generation. This compound waste is categorized based on the level of contamination and regulatory definitions.
| Waste Category | Description | Disposal Container |
| Bulk Contaminated Waste | Any amount of the pure, unused agent, or solutions where the concentration of the active ingredient is significant. This includes expired drug product, partially used vials, and materials used to clean up large spills. This is typically considered RCRA hazardous waste.[1][2][3] | Black RCRA-approved hazardous waste container, clearly labeled "Hazardous Waste" and with the chemical name "this compound".[2] |
| Trace Contaminated Waste | Items that are not "RCRA empty" but contain less than 3% of the original content by weight. This includes empty vials, IV bags, tubing, gloves, gowns, and absorbent pads used during routine handling.[3] | Yellow chemotherapy waste container, clearly labeled "Chemotherapy Waste - Incinerate Only".[6] |
| Contaminated Sharps | Needles, syringes, and other sharp objects contaminated with any amount of this compound. | Yellow puncture-resistant sharps container specifically designated for chemotherapy waste.[4][6] |
This table provides a general guideline. Always consult your institution's EHS department for specific container and labeling requirements.
Disposal Workflow for this compound
The following diagram illustrates the decision-making process for the proper disposal of waste generated from working with this compound.
Caption: Disposal workflow for this compound waste.
Experimental Protocol: Waste Collection and Preparation for Disposal
This protocol details the step-by-step procedure for safely collecting and preparing waste contaminated with this compound for final disposal by a certified hazardous waste vendor.
I. Objective: To safely segregate, package, and label all waste streams generated from work with this compound in compliance with institutional and regulatory standards.
II. Materials:
-
Appropriate PPE (double chemotherapy gloves, gown, eye protection)
-
Designated waste containers:
-
Black RCRA hazardous waste container
-
Yellow chemotherapy waste container
-
Yellow chemotherapy sharps container
-
-
Hazardous waste labels
-
Plastic bags for waste transport within the BSC/fume hood
-
Absorbent pads
III. Procedure:
-
Preparation:
-
Before beginning work, ensure all necessary, properly labeled waste containers are available in the immediate work area.
-
Line the work surface of the chemical fume hood or BSC with a plastic-backed absorbent pad.
-
-
Waste Segregation During Use:
-
Trace Waste: As gloves, absorbent pads, and other disposable items become contaminated during the procedure, place them into a designated plastic bag kept inside the containment area (fume hood/BSC).
-
Sharps Waste: Immediately dispose of any contaminated needles and syringes directly into the yellow chemotherapy sharps container without recapping.
-
Bulk Waste: Any unused or expired agent, or items grossly contaminated (e.g., from a spill), should be handled as bulk hazardous waste.
-
-
End of Procedure Consolidation:
-
Wipe down the exterior of all primary containers (e.g., vials) with a suitable decontamination solution as recommended by the SDS or your EHS department before removing them from the containment area.
-
Carefully seal the plastic bag containing trace waste from within the fume hood/BSC.
-
Remove the sealed bag and place it into the larger yellow chemotherapy waste container.
-
Place any "RCRA empty" vials and containers (containing less than 3% of the original volume) into the yellow chemotherapy waste container.
-
Place all bulk contaminated materials, including partially used vials, directly into the black RCRA hazardous waste container.
-
-
Container Management and Labeling:
-
Ensure all waste containers are securely closed when not in use.
-
Fill out the hazardous waste label for the black RCRA container completely, including the full chemical name ("this compound") and the date of accumulation.
-
Confirm that the yellow containers are clearly marked for chemotherapy waste. Do not overfill any container.
-
-
Storage and Pickup:
-
Move the sealed and labeled containers to your laboratory's designated Satellite Accumulation Area (SAA).
-
Follow your institution's procedures to request a waste pickup from the EHS department or the approved hazardous waste vendor.
-
IV. Decontamination and Final Steps:
-
Wipe down all surfaces of the containment area with an appropriate decontamination solution. While there is no single deactivating agent for all cytotoxic drugs, studies have investigated reagents like sodium hypochlorite and potassium permanganate for specific agents.[7][8] However, do not attempt chemical deactivation unless it is explicitly specified in the SDS for this compound , as this can create additional hazards.
-
Remove outer gloves and dispose of them in the yellow chemotherapy waste container.
-
Remove gown and inner gloves, disposing of them similarly.
-
Wash hands thoroughly with soap and water.
Final Disposal Method
The universally accepted and regulatory-compliant method for the final destruction of cytotoxic and other hazardous pharmaceutical waste is high-temperature incineration .[6][9][10] This process ensures the complete destruction of the active pharmaceutical ingredient at temperatures often exceeding 1,000°C, preventing its release into the environment.[9][10] All waste streams—bulk, trace, and sharps—contaminated with this compound should ultimately be directed to a licensed hazardous waste incinerator.
References
- 1. dep.wv.gov [dep.wv.gov]
- 2. web.uri.edu [web.uri.edu]
- 3. Hazardous Pharmaceuticals Defined | Medical Waste Pros [medicalwastepros.com]
- 4. ehs.washington.edu [ehs.washington.edu]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. bionicsscientific.com [bionicsscientific.com]
- 7. Degradation and inactivation of antitumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. gerpac.eu [gerpac.eu]
- 9. High Temperature Incineration - Grundon [grundon.com]
- 10. DSpace [iris.who.int]
Essential Safety and Logistical Information for Handling Antitumor Agent-150
Disclaimer: A specific Safety Data Sheet (SDS) for a compound explicitly named "Antitumor agent-150" is not publicly available. The following guidance is based on established best practices for the safe handling of potent, investigational cytotoxic agents in a research setting. Researchers, scientists, and drug development professionals should always conduct a thorough risk assessment and consult with their institution's Environmental Health and Safety (EHS) department before handling any new or hazardous compound.
This document provides procedural, step-by-step guidance to ensure the safe handling, use, and disposal of this compound, a potent compound requiring stringent safety protocols. Adherence to these guidelines is critical to minimize exposure risks and maintain a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is the primary barrier against exposure to cytotoxic compounds.[1][2] The level of PPE required depends on the specific task being performed. All PPE should be donned before entering the designated handling area and removed in a manner that prevents contamination of the user and the surrounding environment.[3]
| Activity | Required Personal Protective Equipment |
| Low-Volume Handling (e.g., weighing, preparing dilute solutions in a certified chemical fume hood or biological safety cabinet) | - Gloves: Two pairs of chemotherapy-rated gloves (e.g., ASTM D6978-05 compliant). The outer glove should be worn over the gown cuff, and the inner glove underneath.[3][4] - Gown: Disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene).[3][5] - Eye Protection: Chemical splash goggles or a full-face shield.[1][5] - Respiratory Protection: Not typically required if handled within a certified containment device. |
| High-Concentration or High-Volume Work (e.g., preparing stock solutions, procedures with a high risk of aerosolization) | - Gloves: Two pairs of chemotherapy-rated gloves.[3] - Gown: Disposable, solid-front, back-closing gown.[5] - Eye Protection: Full-face shield worn over chemical splash goggles.[1] - Respiratory Protection: A NIOSH-approved respirator (e.g., N95) may be required based on a risk assessment, especially if not handled in a containment device.[2][3] |
| Spill Cleanup | - Gloves: Two pairs of heavy-duty, chemotherapy-rated gloves.[6] - Gown: Impermeable, disposable gown.[2] - Eye Protection: Full-face shield and chemical splash goggles.[2] - Respiratory Protection: A NIOSH-approved respirator with appropriate cartridges for chemical vapors is recommended.[2] - Shoe Covers: Disposable, fluid-resistant shoe covers.[1] |
| Waste Disposal | - Gloves: Two pairs of chemotherapy-rated gloves.[3] - Gown: Disposable, solid-front, back-closing gown.[5] - Eye Protection: Chemical splash goggles.[5] |
Experimental Protocols
Protocol 1: Safe Handling and Preparation of this compound Solutions
This protocol outlines the essential steps for safely preparing solutions of this compound for research purposes.
1. Preparation and Pre-Handling:
- Designate a specific area for handling this compound. This area should be clearly marked with warning signs.
- Work must be performed within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood with a face velocity of 80-120 feet per minute.[5]
- Assemble all necessary materials before starting, including the agent, solvent, vials, pipettes, and waste containers.
- Prepare a chemotherapy spill kit and have it readily accessible.[5]
- Don the appropriate PPE as specified in the table above for "Low-Volume Handling" or "High-Concentration Work."
2. Weighing and Reconstitution:
- If weighing a solid form of the agent, do so on a plastic-backed absorbent liner within the containment device to contain any spills.
- Use dedicated, clearly labeled equipment (spatulas, weigh boats) for this compound.
- To minimize aerosol generation, slowly add the solvent to the vial containing the solid agent.
- If possible, use a closed-system drug-transfer device (CSTD) for reconstitution and transfer of solutions.[4]
3. Solution Handling and Storage:
- Clearly label all containers with the agent's name, concentration, date of preparation, and a hazard symbol.
- Store solutions in tightly sealed containers in a designated, secure location, such as a locked cabinet or refrigerator, away from incompatible materials.[4]
4. Post-Handling and Decontamination:
- Wipe down all surfaces within the containment device and any equipment used with an appropriate deactivating solution (e.g., 2% sodium hypochlorite followed by 1% sodium thiosulfate, then sterile water), or another validated decontamination solution.
- Dispose of all contaminated materials (pipette tips, vials, absorbent liners) in a designated cytotoxic waste container.
- Remove PPE in the reverse order it was put on, ensuring not to touch the outside of contaminated items. Dispose of all disposable PPE as cytotoxic waste.
- Wash hands thoroughly with soap and water after removing PPE.
Protocol 2: Management of an this compound Spill
This protocol provides a step-by-step guide for responding to a spill of this compound.
1. Immediate Response:
- Alert personnel in the immediate area of the spill and restrict access.[2]
- If the spill involves direct contact with skin or eyes, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
- Remove any contaminated clothing.
2. Spill Containment and Cleanup:
- Don the appropriate PPE for "Spill Cleanup" as detailed in the table above.
- Use a chemotherapy spill kit to manage the cleanup.[5]
- For liquid spills, cover the area with absorbent pads from the spill kit. For solid spills, gently cover with damp absorbent pads to avoid generating dust.
- Working from the outer edge of the spill towards the center, carefully collect all contaminated materials using scoops and place them into the designated cytotoxic waste disposal bags.
3. Decontamination:
- Clean the spill area with a deactivating agent (e.g., 2% sodium hypochlorite), allowing for the recommended contact time.
- Neutralize the deactivating agent if necessary (e.g., with 1% sodium thiosulfate for hypochlorite).
- Rinse the area thoroughly with clean water.
- Dispose of all cleanup materials, including PPE, as cytotoxic waste.
4. Reporting:
- Report the spill to the laboratory supervisor and the institution's EHS department.[2]
- Complete any required incident report forms to document the event.
Visualizations
Workflow for Handling this compound
Caption: Standard operational workflow for handling this compound.
Spill Response Protocol for this compound
Caption: Decision and action flow for an this compound spill.
References
- 1. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ipservices.care [ipservices.care]
- 3. aaha.org [aaha.org]
- 4. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic Drug Safety [tru.ca]
- 6. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
